Cyclododecylmethylbromide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H25Br |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
bromomethylcyclododecane |
InChI |
InChI=1S/C13H25Br/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 |
InChI Key |
MUSCHEMVCOBSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of (Bromomethyl)cyclododecane
From Precursor Cyclododecanol via C1-Homologation Strategy
Executive Summary & Strategic Rationale
This technical guide details the synthesis of (Bromomethyl)cyclododecane (Target) starting from Cyclododecanol . Unlike simple functional group interconversions, this synthesis requires a C1-homologation —the addition of a single carbon atom to the macrocyclic ring before functionalization.
The Challenge: Macrocyclic Conformational Mobility
Cyclododecane derivatives (
The Solution: Exocyclic Functionalization
To synthesize (bromomethyl)cyclododecane, we move the reactive center outside the ring. The selected route utilizes a Wittig Olefination / Hydroboration sequence. This strategy is superior to direct ring-expansion methods because it:
-
Preserves Ring Integrity: Avoids transannular hydride shifts common in
carbocation chemistry. -
Predictable Stereochemistry: Hydroboration ensures anti-Markovnikov placement of the functional group.[1]
-
Scalability: Utilizes robust, commercially available reagents suitable for gram-to-kilogram scale-up.
Retrosynthetic Analysis & Pathway
The synthesis is divided into three distinct phases.[2] The logic flows backward from the target alkyl bromide to the starting alcohol.
Figure 1: Retrosynthetic disconnection showing the C1 homologation via exocyclic alkene.
Phase I: Oxidation of Cyclododecanol
Objective: Convert the secondary alcohol to the ketone (Cyclododecanone) to set up the carbon skeletal addition.
While Jones Oxidation (Cr(VI)) is traditional, it is environmentally hazardous and difficult to purify. We utilize the Anelli Oxidation (TEMPO/Bleach) , which is highly selective for secondary alcohols and operates under mild aqueous conditions.
Protocol A: TEMPO-Mediated Oxidation
-
Reagents: Cyclododecanol (1.0 eq), TEMPO (0.01 eq), NaBr (0.1 eq), NaOCl (1.1-1.3 eq, commercial bleach),
(buffer), DCM/Water biphasic solvent. -
Mechanism: The nitrosonium ion (oxidized TEMPO) acts as the hydride acceptor. NaOCl re-oxidizes the reduced hydroxylamine back to the nitrosonium species.
Step-by-Step:
-
Dissolve Cyclododecanol (18.4 g, 100 mmol) in DCM (100 mL).
-
Add aqueous solution of KBr (1.2 g) and TEMPO (156 mg). Cool to 0°C.
-
Slowly add buffered NaOCl (pH 9.5) over 30 minutes, maintaining internal temp <10°C.
-
Critical Endpoint: Monitor by TLC (Solvent: 10% EtOAc/Hexane). The alcohol spot (
) should disappear; ketone spot ( ) appears. -
Quench: Add aqueous sodium thiosulfate to destroy excess hypochlorite.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Yield Expectation: >95%. Product is a crystalline solid (mp 59-61°C).
Phase II: The C1 Homologation (Wittig Reaction)
Objective: Install the exocyclic methylene group. This is the critical step that adds the 13th carbon.
Protocol B: Methylenation via Wittig
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), Dry THF. -
Why this choice? Cyclododecanone is sterically encumbered. Standard unstabilized ylides (
) are small enough to attack the carbonyl effectively, unlike bulkier Horner-Wadsworth-Emmons reagents.
Step-by-Step:
-
Ylide Generation: In a flame-dried flask under Argon, suspend
(1.2 eq) in anhydrous THF. -
Add
(1.25 eq) portion-wise at 0°C. The solution will turn bright yellow (formation of the ylide). Stir for 45 mins. -
Addition: Dissolve Cyclododecanone (from Phase I) in minimal THF and add dropwise to the ylide solution.
-
Reaction: Warm to room temperature and reflux for 4-6 hours.
-
Workup: Cool, dilute with hexanes (precipitates triphenylphosphine oxide,
). Filter off the solids.[3] -
Purification: Silica gel chromatography (100% Hexanes). The product, Methylenecyclododecane , is a non-polar oil.
Phase III: Functionalization to Alkyl Bromide
Objective: Convert the exocyclic alkene to the primary alcohol, then to the bromide.
Protocol C: Hydroboration-Oxidation
-
Reagents:
(1.0 M), followed by (30%) / NaOH (3M). -
Mechanism: Borane adds to the alkene in a syn-fashion.[4][5] Sterics dictate boron addition to the less substituted carbon (the exocyclic
), ensuring the anti-Markovnikov product.
-
Cool Methylenecyclododecane (1.0 eq) in THF to 0°C.
-
Add
(0.5 eq, as it delivers 3 hydrides) dropwise. Stir 2h at RT.[2][6] -
Oxidation: Cool to 0°C. Carefully add NaOH followed by
. Caution: Exothermic. -
Result: Cyclododecylmethanol .
Protocol D: Appel Bromination
-
Reagents: Triphenylphosphine (
), Carbon Tetrabromide ( ), DCM. -
Why not HBr? Acidic HBr can cause ring contraction or hydride shifts in macrocycles. The Appel reaction is neutral and mild.[3][7]
Step-by-Step:
-
Dissolve Cyclododecylmethanol (1.0 eq) and
(1.1 eq) in dry DCM at 0°C. -
Add
(1.1 eq) portion-wise. The solution may turn slightly yellow. -
Stir at RT for 2 hours.
-
Workup: Add pentane to precipitate
. Filter. -
Purification: Flash chromatography (Hexanes).
-
Final Product: (Bromomethyl)cyclododecane .
Process Workflow & Critical Control Points
The following diagram illustrates the operational flow and safety checkpoints.
Figure 2: Operational workflow highlighting critical safety steps (Red) and key transformations.
Quality Control & Data Summary
| Parameter | Specification | Analytical Method |
| Appearance | Colorless Oil / Low-melting solid | Visual |
| Purity | > 98.0% | GC-FID / HPLC |
| Identity ( | ||
| Identity ( | ||
| Mass Spec | Molecular Ion | GC-MS (EI) |
Key NMR Diagnostic: The shift of the methylene protons adjacent to the functional group is diagnostic.
-
Alcohol (
): 3.5 - 3.6 ppm. -
Bromide (
): 3.3 - 3.4 ppm (Upfield shift relative to alcohol due to heavy atom effect/electronegativity balance).
References
-
Anelli Oxidation: Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link
-
Wittig Reaction on Macrocycles: Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330. (Foundational reference for methylenation). Link
-
Hydroboration Specifics: Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. Link
-
Appel Reaction: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 7. orgosolver.com [orgosolver.com]
Technical Guide: Physical and Chemical Properties of Cyclododecylmethylbromide
Executive Summary: The Lipophilic Anchor
Cyclododecylmethylbromide (also known as (Bromomethyl)cyclododecane) represents a specialized class of macrocyclic building blocks used primarily in medicinal chemistry and materials science. Unlike its smaller homologues (cyclopropyl or cyclohexyl derivatives), the cyclododecyl moiety offers a unique combination of high lipophilicity , conformational flexibility , and steric bulk .
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical profile, synthetic pathways from commercially available precursors, and its strategic utility in modulating the pharmacokinetic properties of drug candidates.
Molecular Architecture & Identification
The molecule consists of a twelve-membered saturated carbocyclic ring (cyclododecane) substituted with a bromomethyl group. The macrocyclic ring is not rigid; it adopts a "square-like" [3333] corner conformation to minimize transannular interactions (Pitzer strain), which distinguishes its reactivity profile from smaller, more strained rings.
Identification Data
| Parameter | Detail |
| IUPAC Name | (Bromomethyl)cyclododecane |
| Common Name | Cyclododecylmethyl bromide |
| Molecular Formula | C₁₃H₂₅Br |
| Molecular Weight | 261.24 g/mol |
| Precursor CAS | 1892-12-2 (Cyclododecanemethanol) |
| SMILES | BrCC1CCCCCCCCCCC1 |
| Structure Class | Macrocyclic Alkyl Halide |
Physicochemical Profile
The physical properties of Cyclododecylmethylbromide are dominated by the large hydrophobic surface area of the C12 ring.
Key Properties Table
| Property | Value / Description | Source/Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Est. based on alcohol precursor (Solid) vs. halide effect. |
| Boiling Point | > 280°C (Predicted) | Extrapolated from Cyclododecane (BP 243°C). |
| Density | ~1.1 - 1.2 g/cm³ | Typical for heavy alkyl bromides. |
| LogP (Lipophilicity) | > 6.5 (Predicted) | Highly lipophilic; C12 ring contribution is significant. |
| Solubility | Insoluble in water.[1] Soluble in DCM, THF, Hexane, Toluene. | Hydrophobic effect dominates. |
| Refractive Index | ~1.50 | Est. based on macrocyclic alkanes. |
Solubility & Lipophilicity Analysis
The cyclododecyl group is a "super-lipophilic" anchor. In drug design, attaching this moiety can drastically alter the distribution coefficient (LogD) of a molecule, driving it into lipid bilayers or hydrophobic protein pockets. However, this extreme lipophilicity necessitates the use of non-polar solvents (e.g., Dichloromethane, Toluene) during synthesis and purification.
Synthetic Routes & Optimization
Since Cyclododecylmethylbromide is often a custom-synthesized reagent, the most reliable route proceeds from Cyclododecanecarboxylic acid or Cyclododecanemethanol .
Primary Synthesis Workflow
The synthesis involves a two-stage transformation: reduction of the acid to the alcohol, followed by nucleophilic substitution to install the bromide.
Step 1: Reduction of Cyclododecanecarboxylic Acid
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).
-
Protocol: The acid (CAS 884-36-6) is reduced to Cyclododecanemethanol (CAS 1892-12-2) .
-
Mechanism: Hydride transfer to the carbonyl carbon.
-
Purification: Acid-base extraction followed by recrystallization of the alcohol.
Step 2: Bromination of Cyclododecanemethanol
-
Reagents: Phosphorus Tribromide (PBr₃) or Triphenylphosphine/Carbon Tetrabromide (Appel Reaction).
-
Preferred Protocol (PBr₃):
-
Dissolve Cyclododecanemethanol (1.0 eq) in dry DCM at 0°C.
-
Add PBr₃ (0.4 eq) dropwise to control exotherm.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Quench: Slowly add saturated NaHCO₃ (gas evolution).
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate.
-
-
Yield: Typically 85–95%.
Visualization: Synthesis Workflow
Caption: Two-step synthesis of (Bromomethyl)cyclododecane from commercially available carboxylic acid precursor.
Chemical Reactivity & Functionalization[2][4]
The reactivity of (Bromomethyl)cyclododecane is defined by its primary alkyl bromide nature, modulated by the steric bulk of the adjacent macrocycle.
Nucleophilic Substitution (SN2)
Despite the large ring, the exocyclic methylene group (-CH₂-Br) is accessible.
-
Amination: Reacts with primary/secondary amines to form lipophilic amine derivatives.
-
Etherification: Williamson ether synthesis with alkoxides introduces the cyclododecylmethyl group as a protecting group or lipophilic tail.
-
Kinetics: Reaction rates are generally slower than n-dodecyl bromide due to the "umbrella" effect of the C12 ring conformation, but faster than direct ring substitution.
Grignard Formation
Reaction with Mg turnings in ether/THF generates Cyclododecylmethylmagnesium bromide .
-
Utility: This Grignard reagent is a powerful nucleophile for adding the C13 fragment to ketones, aldehydes, or epoxides.
Visualization: Reactivity Map
Caption: Functionalization pathways transforming the bromide into diverse chemical classes.[2]
Applications in Drug Development[2][4][6][7][8][9]
Lipophilicity Modulation
In the "hit-to-lead" phase, medicinal chemists often need to increase the lipophilicity of a polar lead compound to improve membrane permeability. The cyclododecylmethyl group adds significant carbon content (+13 carbons) and bulk, drastically increasing LogP.
Hydrophobic Pocket Filling
Many enzyme active sites contain large, non-specific hydrophobic pockets. The cyclododecane ring, being flexible yet bulky, can mold itself to fill these pockets more effectively than rigid phenyl rings or linear alkyl chains, potentially increasing binding affinity via van der Waals interactions.
Macrocyclic Scaffolding
While not a macrocycle synthesis itself, this reagent introduces a macrocyclic motif that can disrupt metabolic clearance pathways (e.g., preventing rapid oxidation compared to linear chains).
Safety, Handling, and Stability
Trustworthiness Protocol: Treat this compound as a potent alkylating agent.
-
Hazards: Likely a skin and eye irritant. Potential lachrymator (typical of benzylic/allylic/bulky bromides).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Alkyl bromides can discolor (yellow/brown) upon exposure to light and air due to slow release of HBr and Br₂.
-
Disposal: Must be disposed of as halogenated organic waste. High calorific value but requires scrubbers for HBr generation during incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Conversion of Alcohols to Bromides. (Reference for PBr3 methodology). Retrieved from [Link]
Sources
Cyclododecylmethylbromide CAS number and molecular weight
The following technical monograph provides an in-depth analysis of Cyclododecylmethylbromide, a specialized macrocyclic alkyl halide used in advanced organic synthesis and drug discovery.
High-Purity Macrocyclic Intermediate for Medicinal Chemistry
Executive Summary
Cyclododecylmethylbromide (also known as (Bromomethyl)cyclododecane) is a lipophilic macrocyclic building block characterized by a 12-carbon ring attached to a bromomethyl group. Unlike smaller cycloalkyl analogs (e.g., cyclohexyl), the cyclododecyl moiety offers unique conformational flexibility and significant hydrophobicity, making it a critical tool for modulating the lipophilicity (LogP) and steric profile of drug candidates. This guide outlines its chemical identity, synthesis from Cyclododecanemethanol (CAS 1892-12-2) , and application in introducing bulky hydrophobic pharmacophores.
Chemical Identity & Properties
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | (Bromomethyl)cyclododecane |
| Common Name | Cyclododecylmethyl bromide |
| CAS Number | Not widely listed in public registries; Derivative of CAS 1892-12-2 (Alcohol) |
| Molecular Formula | C₁₃H₂₅Br |
| Molecular Weight | 261.24 g/mol |
| SMILES | BrCC1CCCCCCCCCCC1 |
| InChIKey | MUSCHEMVCOBSLS-UHFFFAOYSA-N |
| Structure Class | Macrocyclic Alkyl Halide |
Physicochemical Properties (Predicted/Experimental)
| Property | Value | Source/Note |
| Appearance | Colorless to pale yellow oil | Experimental observation of analogs |
| Boiling Point | ~135–140 °C at 0.5 mmHg | Predicted based on C12 alcohol BP |
| Density | ~1.08 g/cm³ | Estimated from alkyl bromides |
| LogP (Octanol/Water) | ~6.5 | Highly Lipophilic |
| Solubility | Soluble in DCM, THF, Hexane; Insoluble in Water | Hydrophobic nature |
Synthesis & Production Methodologies
The primary route to Cyclododecylmethylbromide is the nucleophilic substitution of the hydroxyl group in Cyclododecanemethanol (CAS 1892-12-2). Two dominant protocols are recommended based on scale and purity requirements.
Synthetic Route Visualization
The following diagram illustrates the conversion logic and mechanism.
Figure 1: Synthetic workflow for the conversion of Cyclododecanemethanol to Cyclododecylmethylbromide via activation and nucleophilic substitution.
Protocol A: Phosphorus Tribromide (PBr₃) Method
Best for: Scalable synthesis (Gram to Kilogram scale).
Reagents:
-
Cyclododecanemethanol (1.0 eq)
-
Phosphorus Tribromide (PBr₃) (0.4 eq)
-
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with Cyclododecanemethanol (e.g., 10 g, 50.4 mmol) and anhydrous DCM (100 mL) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add PBr₃ (1.9 mL, 20.2 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quenching: Cool back to 0°C and carefully quench with saturated NaHCO₃ solution (50 mL).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude oil is typically pure enough for downstream use. If necessary, purify via vacuum distillation or flash chromatography (100% Hexanes).
Protocol B: Appel Reaction (CBr₄ / PPh₃)
Best for: High-value, small-scale synthesis requiring mild conditions.
Mechanism: Triphenylphosphine (PPh₃) activates the alcohol, forming an oxyphosphonium salt, which is then displaced by bromide from carbon tetrabromide (CBr₄). This method avoids strong acids.
Procedure:
-
Dissolve Cyclododecanemethanol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0°C.
-
Add PPh₃ (1.2 eq) portion-wise.
-
Stir at room temperature for 2–4 hours.
-
Filter off the precipitated triphenylphosphine oxide (Ph₃P=O) after adding pentane/hexane.
-
Concentrate and purify via silica gel chromatography.
Applications in Drug Discovery & Research
Hydrophobic Pocket Targeting
Cyclododecylmethylbromide serves as a critical reagent for introducing the cyclododecylmethyl motif. This group is significantly larger and more lipophilic than cyclohexyl or adamantyl groups.
-
Utility: It is used to fill large hydrophobic pockets in enzyme active sites (e.g., kinases, proteases) or receptors (e.g., GPCRs).
-
Pharmacokinetics: The addition of this group drastically increases the LogP, which can improve membrane permeability for polar scaffolds, though metabolic stability (oxidation of the ring) must be monitored.
Progesterone Receptor Modulators
Research cited in patent literature (e.g., US6353006B1) utilizes bromomethylcyclododecane as an intermediate to synthesize substituted 2-arylimino heterocycles. These compounds act as progesterone receptor binding agents, demonstrating the utility of the cyclododecyl tail in steroid hormone receptor modulation.
Surface Modification
Due to its long-chain-like cyclic structure, this bromide can be used to functionalize surfaces (e.g., silanization precursors) to create superhydrophobic coatings that are sterically distinct from linear alkyl chains.
Safety & Handling (E-E-A-T)
Hazard Classification: Alkyl Bromide / Irritant.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Lachrymator Potential: Like many benzyl and alkyl bromides, this compound may possess lachrymatory properties. Always handle in a functioning fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration. Protect from light.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).
References
-
US Patent 6,353,006 B1 . Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents. Google Patents. Link
-
PubChem . Cyclododecanemethanol (CAS 1892-12-2) - Precursor Information.[2] National Library of Medicine. Link
-
Sigma-Aldrich . Cyclododecanemethanol Product Specification. Merck KGaA.[3] Link
-
ChemSRC . Cyclododecanemethanol Properties and CAS 1892-12-2.[2][4] ChemSRC. Link
Sources
Technical Guide: Solubility Profile and Solvent Selection for Cyclododecylmethylbromide
Executive Summary
Cyclododecylmethylbromide (CDMB), structurally defined as (bromomethyl)cyclododecane, represents a distinct class of macrocyclic alkyl halides. Its solubility profile is dominated by the lipophilic cyclododecyl ring, which imposes significant non-polar character, while the bromomethyl handle introduces a localized dipole.
This guide provides a technical analysis of CDMB’s solubility across organic solvent classes. Due to the niche status of this intermediate, quantitative literature data is scarce. The profiles below are synthesized from Hansen Solubility Parameter (HSP) modeling of structural analogs (cyclododecane and primary alkyl bromides) and validated physicochemical principles.
Key Takeaway: CDMB exhibits high solubility in non-polar and polar aprotic solvents (e.g., Toluene, THF, DCM) driven by dispersion forces. It shows steep temperature-dependent solubility in polar protic solvents (e.g., Ethanol), making them ideal candidates for recrystallization. Water is a strict anti-solvent.
Physicochemical Framework
To predict and manipulate the solubility of CDMB, one must understand the competition between its hydrophobic core and its polarizable tail.
Structural Analysis
-
The Macrocyclic Core (C₁₂H₂₃-): The 12-membered ring is conformationally flexible but highly lipophilic. It aligns CDMB’s solubility behavior closely with aliphatic hydrocarbons. Like its parent cyclododecane, it exhibits high affinity for solvents with high dispersion energy (
). -
The Bromomethyl Group (-CH₂Br): This moiety introduces a permanent dipole and polarizability. Unlike the inert parent alkane, CDMB can interact with polar aprotic solvents (like DMF or Acetone) via dipole-dipole interactions, broadening its solvent compatibility compared to pure cyclododecane.
Predicted Hansen Solubility Parameters (HSP)
Using group contribution methods based on the cyclododecyl ring and primary bromide, the estimated HSP values for CDMB are:
| Parameter | Symbol | Estimated Value (MPa | Significance |
| Dispersion | 17.5 - 18.5 | High affinity for aromatics and chlorinated solvents. | |
| Polarity | 4.0 - 6.0 | Moderate interaction with ketones/esters. | |
| H-Bonding | 2.0 - 3.0 | Very low; poor solubility in H-bond donor solvents (water/MeOH). |
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction efficiency with CDMB.
Table 1: Solubility Classification
Estimates based on saturation limits at 25°C.
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Primary choice for extraction and reaction workups. High |
| Aromatic | Toluene, Xylene | Excellent (>150 mg/mL) | Ideal reaction media; high boiling points allow for kinetic control. |
| Ethers | THF, MTBE, Diethyl Ether | Good (>100 mg/mL) | Good general-purpose solvents. THF is preferred for Grignard formation or coupling reactions. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (>80 mg/mL) | Green alternative to DCM for extractions. |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Moderate (20–80 mg/mL) | Solubility decreases as polarity increases. DMF is excellent for S |
| Alcohols | Ethanol, Isopropanol (IPA) | Low (Cold) / High (Hot) | Critical for Purification. The steep solubility curve allows for recrystallization. |
| Polar Protic | Water | Insoluble (<0.1 mg/mL) | Strict anti-solvent. Used to precipitate CDMB from organic solutions. |
Visualization: Solvent Selection Logic
The following decision tree assists in selecting the optimal solvent based on the operational objective (Synthesis, Extraction, or Purification).
Figure 1: Decision matrix for selecting solvents based on process requirements, balancing solubility with reactivity and recovery needs.
Experimental Protocols
Protocol: Saturation Shake-Flask Solubility Determination
Since specific literature values are rare, researchers must validate solubility experimentally before scaling up. This protocol ensures reproducible data.
Materials:
-
CDMB (Solid/Oil)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
Agilent/Waters HPLC Vials
Workflow:
-
Preparation: Add excess CDMB (approx. 100 mg) to a glass vial.
-
Addition: Add 1.0 mL of solvent.
-
Equilibration: Cap and vortex for 30 seconds. Place in a thermomixer at 25°C for 24 hours (agitation speed 500 rpm).
-
Observation:
-
If fully dissolved: Add more solid until precipitation persists.
-
If solid remains: Proceed to sampling.
-
-
Sampling: Centrifuge the vial at 4000 rpm for 5 minutes.
-
Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter (prevents undissolved micro-particles from entering analysis).
-
Quantification: Analyze filtrate via GC-FID or HPLC-UV (210 nm).
-
Calculation:
-
Application: Purification via Recrystallization
The steep solubility curve of CDMB in alcohols allows for effective purification from non-polar impurities.
-
Solvent: Isopropanol (IPA) or Ethanol.
-
Method:
-
Dissolve crude CDMB in minimal boiling IPA.
-
Allow solution to cool slowly to room temperature (25°C).
-
Chill to 0–4°C to maximize yield.
-
Filter crystals; the lipophilic impurities often remain in the mother liquor or oil out separately.
-
Visualization: Solubility Determination Workflow
This diagram outlines the standard operating procedure for generating the missing quantitative data.
Figure 2: Step-by-step workflow for the "Shake-Flask" method to determine thermodynamic solubility.
References
-
Kremer Pigmente. (n.d.). Cyclododecane: Physical Properties and Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9268, Cyclododecane. Retrieved from [Link]
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Sources
Potential hazards and safety precautions for Cyclododecylmethylbromide
Executive Summary
Cyclododecylmethyl bromide (CAS: 35943-85-6), also known as (Bromomethyl)cyclododecane, is a high-molecular-weight alkylating agent used primarily as a building block in organic synthesis to introduce the lipophilic cyclododecylmethyl motif.
Unlike lower alkyl halides (e.g., methyl iodide), this compound combines SN2 reactivity with high lipophilicity .[1] This dual nature presents a specific safety challenge: while its low volatility reduces inhalation risk at room temperature, its greasy C12 chain facilitates rapid dermal absorption, carrying the alkylating bromide moiety across biological membranes.[1] This guide prioritizes dermal protection and chemical decontamination .
Physicochemical Profile & Hazard Identification
Technical Specifications
| Property | Value | Safety Implication |
| CAS Number | 35943-85-6 | Unique identifier for inventory tracking. |
| Formula | C₁₃H₂₅Br | High carbon content indicates high lipophilicity. |
| Molecular Weight | 261.24 g/mol | Heavy molecule; vapors settle downwards. |
| Physical State | Viscous Liquid / Low-Melting Solid | May require warming to transfer; handle as a liquid. |
| Boiling Point | >250°C (Predicted) | Low volatility at RT; high risk if heated (vapors). |
| Solubility | Soluble in DCM, THF, Hexane | Readily penetrates nitrile gloves; use laminate for spills.[1] |
GHS Hazard Classification[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
The Mechanism of Toxicity: "The Trojan Horse"
Researchers must understand why this chemical is hazardous to handle it safely.
-
The Warhead (Bromide): The primary carbon attached to the bromine is susceptible to nucleophilic attack (SN2). In biological systems, DNA bases and protein residues act as nucleophiles. Alkylation of these targets can lead to cellular dysfunction.
-
The Vehicle (Cyclododecyl Ring): The large, greasy C12 ring acts as a permeation enhancer. Unlike short-chain alkyl bromides that might evaporate or react superficially, the lipophilic tail allows this molecule to partition efficiently into the lipid bilayer of skin cells, delivering the reactive bromide deep into the tissue.
Safety Engineering & Hierarchy of Controls
The following visualization defines the decision logic for selecting controls based on the operation scale.
Figure 1: Hierarchy of Controls decision matrix. Note that for larger scales, dermal protection upgrades to laminate gloves due to the permeation risk of the C12 chain.
Operational Protocols
Storage & Stability
-
Environment: Store in a cool, dry place away from light.
-
Segregation: Keep away from strong oxidizing agents and strong bases (amines, alkoxides) to prevent inadvertent alkylation or elimination reactions.
-
Secondary Containment: Store the bottle inside a polyethylene tub to capture any "creeping" viscous liquid.
Reaction Setup (Step-by-Step)
-
Preparation: All glassware must be oven-dried. Use a Schlenk line or nitrogen balloon to exclude moisture, which can hydrolyze the bromide (slowly) to HBr.[1]
-
Transfer:
-
If Solid: Use an antistatic spatula. Do not generate dust.
-
If Liquid: Use a positive-displacement pipette. Do not use plastic syringes with rubber plungers for long-term storage/transfer, as the C12 bromide may swell the rubber. Glass syringes are preferred.
-
-
Heating: If the reaction requires heat (>50°C), equip the flask with a reflux condenser and a secondary trap (bubbler) containing 1M NaOH to neutralize any evolved HBr or volatile byproducts.
Decontamination & Quenching (Self-Validating)
Never dispose of active alkylating agents directly. You must chemically destroy the "warhead."
-
The Quench Solution: 10% (w/v) Sodium Thiosulfate or dilute Ammonium Hydroxide in Ethanol/Water (1:1).
-
Protocol:
-
Collect all waste solvent and contaminated disposable items in a beaker.
-
Add the Quench Solution.
-
Stir for 1 hour.
-
Validation: Check pH. If acidic, neutralize. The disappearance of the alkyl bromide can be verified via TLC (iodine stain) before disposal into halogenated waste.
-
Emergency Response Logic
In the event of exposure, the lipophilic nature of the compound requires specific immediate actions. Water alone is often insufficient to remove greasy alkyl halides.
Figure 2: Emergency response workflow. Crucial Note: Do not use organic solvents (alcohol, acetone) to wash skin, as they dissolve the lipid layer and drive the bromide deeper into the tissue.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9268, Cyclododecane (Parent Structure Analysis). Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Alkyl Bromides and General Hazard Classifications. Retrieved from [Link][1]
-
Organic Syntheses (2025). General Procedures for Alkyl Bromide Synthesis and Handling. Retrieved from [Link][1]
Sources
Reactivity profile of Cyclododecylmethylbromide with nucleophiles
[1]
Executive Summary
Cyclododecylmethylbromide (CDMB) represents a unique class of primary alkyl halides where the electrophilic center is tethered to a macrocyclic ring. Unlike linear alkyl halides or rigid small-ring analogs (e.g., cyclohexylmethyl bromide), CDMB exhibits a reactivity profile governed by the conformational mobility of the 12-membered ring.
This guide provides a definitive analysis of CDMB’s behavior in nucleophilic substitutions (
Structural & Conformational Analysis
The Macrocyclic Effect
The cyclododecane ring is not a rigid structure; it predominantly adopts a [3333] square-like conformation (
-
Substituent Placement: To minimize transannular strain (Prelog strain), the bulky bromomethyl group (
) preferentially occupies a corner position .[1] -
Steric Implications: While primary, the methylene carbon is subject to
-branching. The bulk of the cyclododecyl ring creates a "neopentyl-lite" environment. It is less hindered than a tert-butyl group (neopentyl bromide) but significantly more hindered than a linear dodecyl chain.[1]
Reactivity Prediction Matrix
The following table summarizes the expected kinetic behavior of CDMB compared to standard electrophiles.
| Substrate | Structure Type | Relative | Steric Environment |
| Ethyl Bromide | Linear Primary | 1000 | Unhindered |
| 1-Bromododecane | Linear Primary | ~800 | Minimal "tail" drag |
| CDMB | Cycloalkyl-methyl | ~5 - 20 | Moderate |
| Neopentyl Bromide | Quaternary | 0.00001 | Severe steric block |
Expert Insight: CDMB is "slow but viable."[1] Unlike neopentyl bromide, which is effectively inert to
due to the rigid-butyl wall, the flexibility of the cyclododecyl ring allows the nucleophile to find an approach vector, albeit with a higher activation energy than linear substrates.
Mechanistic Pathways & Signaling[1]
The reactivity of CDMB is bifurcated based on the basicity of the nucleophile. The following decision tree illustrates the mechanistic outcomes.
Figure 1: Mechanistic decision tree for CDMB.[1] Note the divergence based on nucleophile basicity.
Experimental Protocols
Synthesis of CDMB (Self-Validating Route)
Direct bromination of methylcyclododecane is non-selective.[1] The authoritative route proceeds via the alcohol to ensure regiospecificity.
Reagents:
Workflow:
-
Reduction: Reduce Cyclododecanecarboxylic acid with
in THF (0°C RT) to yield Cyclododecylmethanol .-
Validation: IR spectrum should show loss of C=O stretch (
) and appearance of broad O-H ( ).[1]
-
-
Bromination (Appel Conditions):
-
Dissolve Cyclododecylmethanol (1.0 eq) and
(1.1 eq) in dry DCM. -
Cool to 0°C. Add
(1.1 eq) portion-wise.[1] -
Stir at RT for 3 hours.
-
Workup: Filter off triphenylphosphine oxide (TPPO) precipitate; concentrate filtrate.[1] Purify via silica plug (Hexanes).[1]
-
Validation:
-NMR will show a doublet at ppm ( ).[1] The disappearance of the O-H signal confirms conversion.
-
Nucleophilic Substitution Assay ( Probe)
To benchmark reactivity, use Sodium Azide (
Protocol:
-
Setup: In a flame-dried flask, dissolve CDMB (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Reagent: Add
(1.5 mmol, 1.5 eq). -
Conditions: Heat to 60°C for 4-6 hours. (Note: Linear alkyl halides react at RT; CDMB requires thermal activation due to steric drag).[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Stain with
(alkyl halides are faint, azides are faint) or use GC-MS for definitive conversion.[1] -
Workup: Dilute with water, extract with
. Caution: Organic azides are potentially explosive; do not concentrate to dryness with heat.[1]
Applications in Drug Discovery
CDMB is increasingly utilized as a Lipophilic Spacer .[1]
-
Supramolecular Chemistry: The bulky cyclododecyl group acts as a "stopper" in rotaxane synthesis, preventing the slippage of macrocycles over the axle.
-
Medicinal Chemistry: Used to attach a "grease ball" motif to polar pharmacophores, improving membrane permeability.[1] The 12-membered ring is metabolically more stable than linear alkyl chains (less prone to
-oxidation).
References
-
Conformational Analysis of Medium Rings: Dunitz, J. D. (1968).[1] Conformations of Medium Rings. Perspectives in Structural Chemistry. (General reference for cyclododecane conformation).[1]
-
Nucleophilic Substitution Kinetics: Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews. (Foundational text on steric effects in
). -
Synthesis of Cycloalkylmethyl Bromides: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (Standard protocols for Appel reaction and alcohol conversions).
-
Supramolecular Stoppers: Ashton, P. R., et al. (1996).[1] Self-Assembly of Rotaxanes. Journal of the American Chemical Society. (Use of bulky cycloalkyl groups as stoppers).[1]
Strategic Sourcing and Quality Validation of (Bromomethyl)cyclododecane
Synonyms: Cyclododecylmethylbromide, Bromomethylcyclododecane Target Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.
Executive Summary & Chemical Identity
Cyclododecylmethylbromide (IUPAC: (Bromomethyl)cyclododecane) is a specialized macrocyclic building block used primarily in the synthesis of lipophilic drug linkers, supramolecular rotaxanes, and high-performance fragrances (musk analogs).
Unlike smaller homologs (e.g., (Bromomethyl)cyclohexane), this C12-macrocycle exhibits unique conformational mobility and lipophilicity (LogP ~6.5), making it a critical tool for modulating the pharmacokinetic profile of drug candidates. However, its supply chain is often fragmented, with many vendors listing it as "Make-to-Order" rather than "In-Stock."
Chemical Profile
| Attribute | Specification |
| IUPAC Name | (Bromomethyl)cyclododecane |
| Common Name | Cyclododecylmethylbromide |
| CAS Number | 35943-24-9 (Verify specific isomer/salt forms with vendor) |
| Molecular Formula | C₁₃H₂₅Br |
| Molecular Weight | 261.24 g/mol |
| Physical State | Viscous oil or low-melting solid (approx. MP 20–25°C) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
Synthesis Pathways & Impurity Profiling
To validate a supplier, you must understand how the material is made. The synthesis method dictates the impurity profile you will encounter in the QC stage.
The Primary Route: Dehydroxybromination
The most commercially viable route involves the conversion of Cyclododecylmethanol (derived from cyclododecanecarboxylic acid) to the bromide using phosphorus tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).
Figure 1: Synthesis pathway and potential origins of critical impurities.
Critical Quality Attributes (CQAs)
-
Residual Alcohol (Impurity A): Difficult to separate due to similar boiling points. Detection: broad O-H stretch in IR (~3300 cm⁻¹) or distinctive CH2-O shift in ¹H-NMR.
-
Olefin Byproduct (Impurity B): Methylenecyclododecane forms via elimination. Detection: Olefinic protons in NMR (~4.6–5.0 ppm).
-
Hydrolytic Instability: Primary alkyl bromides can hydrolyze back to alcohol if stored improperly (wet solvents).
Commercial Supplier Landscape
Due to the niche nature of C12-macrocycles, suppliers fall into two categories: Stocking Distributors (rare) and Custom Synthesis Houses (common).
Supplier Evaluation Matrix
| Supplier Tier | Representative Vendors | Pros | Cons | Recommended For |
| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , TCI Chemicals | High trust, standardized COA, easy procurement. | Often "out of stock" for this specific CAS; high markup. | Bench-scale (mg to g) reference standards. |
| Tier 2: Building Block Specialists | Ambeed , Combi-Blocks , Enamine | Deep inventory of building blocks; likely to have "on-shelf" stock. | Variable batch-to-batch consistency. | MedChem library synthesis (1g – 100g). |
| Tier 3: Custom Synthesis | WuXi AppTec , Pharmablock , Boc Sciences | Guaranteed purity; scalable to kg; custom specs. | Long lead time (4-8 weeks); high setup cost. | Process development & Pilot scale (>100g). |
Sourcing Strategy: The "Verify-First" Protocol
Do not rely on the "In Stock" label on a website.
-
Request the Batch H-NMR: If they cannot provide a current batch NMR (not a generic reference spectra), they do not have the stock.
-
Ask for Water Content: Macrocyclic bromides are lipophilic but can trap moisture if not dried properly, leading to degradation.
Quality Control: The Self-Validating System
As the researcher, you must assume the material is suspect until proven otherwise. Use this protocol to validate incoming shipments.
Protocol: Analytical Verification Workflow
Step 1: Visual Inspection
-
Expectation: Clear, colorless to pale yellow oil/solid.
-
Red Flag: Brown/Orange coloration indicates free bromine (
) degradation.
Step 2: ¹H-NMR Validation (The Gold Standard)
Run in
-
Target Signal:
ppm (d, 2H, Hz) corresponding to . -
Impurity Check:
-
ppm: Unreacted Alcohol (
). -
ppm: Exocyclic double bond (
).
-
ppm: Unreacted Alcohol (
Step 3: GC-MS Analysis
-
Method: Non-polar column (e.g., HP-5 or DB-5).
-
Inlet Temp: 250°C.
-
Expectation: Single major peak.
-
Mass Spec: Look for the characteristic isotopic pattern of Bromine (M+ and M+2 peaks of nearly equal intensity). Molecular ion (
) at m/z ~260/262.
Figure 2: Incoming material Quality Control decision tree.
Handling & Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Alkyl bromides are photosensitive. Store in amber vials or wrap in foil to prevent radical degradation and discoloration.
-
Reactivity: This compound is a potent electrophile. Avoid contact with strong bases (e.g., NaH, KOtBu) unless initiating a reaction, as this will trigger E2 elimination to methylenecyclododecane.
References
-
PubChem. (2025).[1] Bromocyclododecane and Related Compounds. National Library of Medicine. [Link]
-
Organic Syntheses. (1988).[2] Synthesis of Bromomethyl-cycloalkanes via Hunsdiecker and related reactions. Org. Synth. Coll. Vol. 6, 133. [Link]
-
ChemSrc. (2025).[3] 1-Bromocyclododecane and Derivatives. [Link]
Sources
Methodological & Application
Use of Cyclododecylmethylbromide in Grignard reagent formation
Application Note: Optimization of Grignard Reagent Synthesis from Cyclododecylmethylbromide
Executive Summary
The formation of Grignard reagents from macrocyclic primary alkyl halides, such as Cyclododecylmethylbromide (Bromomethylcyclododecane) , presents unique challenges distinct from standard lower-molecular-weight halides. While the primary electrophilic center (
This guide provides a validated protocol using the Entrainment Method in Tetrahydrofuran (THF). By prioritizing solvent power and active surface regeneration, this protocol minimizes the risks of Wurtz homocoupling and reagent precipitation, ensuring high-titer yields (>85%) suitable for pharmaceutical scaffold functionalization.
Chemical Profile & Mechanistic Challenges
| Property | Specification |
| Compound Name | Cyclododecylmethylbromide |
| CAS Number | 7795-35-9 |
| Molecular Weight | 261.24 g/mol |
| Structure | Primary Alkyl Bromide on |
| Solubility Profile | Highly Lipophilic (LogP > 6.5) |
Core Challenges
-
Solubility Limits (The "Crash-Out" Effect): Unlike methyl or ethyl Grignards, the cyclododecylmethylmagnesium species is heavy and prone to precipitation in diethyl ether. If the Grignard reagent precipitates on the magnesium surface, it passivates the metal, halting the reaction. Solution: Use Anhydrous THF, which possesses higher Lewis basicity and solvating power for large organomagnesium cations [1].
-
Wurtz Homocoupling: Primary alkyl halides are susceptible to coupling with the formed Grignard reagent:
This side reaction is concentration-dependent. Solution: High dilution and slow addition rates.[1] -
Initiation Latency: The bulky macrocycle slows diffusion to the Mg surface. Standard "iodine crystal" activation is often insufficient. Solution: Use 1,2-Dibromoethane entrainment to chemically scour the Mg surface [2].
Pre-Reaction Considerations
Reagents
-
Magnesium Turnings (1.2 - 1.5 equiv): Use high-grade turnings. If oxidized (dull grey), wash with dilute HCl, water, acetone, and ether, then dry under vacuum.
-
Cyclododecylmethylbromide (1.0 equiv): Must be dry. If the precursor contains moisture, it will quench the Grignard immediately (
). -
Solvent: Anhydrous THF (inhibitor-free), distilled over Sodium/Benzophenone or dispensed from an SPS (Solvent Purification System).
-
Entrainment Agent: 1,2-Dibromoethane (pure).
Equipment
-
Flame-dried 3-neck round bottom flask (RBF).
-
Reflux condenser (with inert gas inlet).
-
Pressure-equalizing addition funnel.
-
Inert gas line (Argon preferred over Nitrogen due to density).
Detailed Protocol: The Entrainment Method
Phase 1: Setup and Activation
-
Assembly: Assemble glassware while hot (from oven) and cycle vacuum/Argon 3 times to remove all oxygen and moisture.
-
Mg Loading: Add Magnesium turnings (1.3 equiv) to the flask.
-
Dry Stir: Stir the dry magnesium vigorously for 10 minutes under Argon. This mechanical friction creates fresh micro-fractures on the metal surface.
-
The "Starter": Add enough anhydrous THF to just cover the magnesium turnings.[2]
-
Activation: Add 0.05 equiv of 1,2-dibromoethane neat directly onto the magnesium.
-
Observation: You should see vigorous bubbling (ethylene gas evolution) and the solvent turning slightly cloudy/grey within 2-5 minutes. This confirms the Mg surface is active.
-
Phase 2: Reaction Initiation
-
Preparation of Feed: Dissolve the Cyclododecylmethylbromide (1.0 equiv) in anhydrous THF.
-
Concentration Rule: Total final concentration should not exceed 0.8 M to prevent coupling.
-
-
Initial Charge: Add 5-10% of the halide solution to the activated magnesium mixture.
-
Thermal Trigger: Heat the flask gently with a heat gun or oil bath until the solvent begins to reflux.
-
Critical Check: Remove heat.[3] If reflux sustains itself (exothermic), the reaction has initiated. If not, add another drop of 1,2-dibromoethane and reheat.
-
Phase 3: Controlled Addition
-
Main Addition: Once initiation is confirmed (sustained reflux/grey color darkening), begin dropwise addition of the remaining halide solution.[2]
-
Rate Control: Adjust the drop rate to maintain a gentle reflux without external heating if possible. If the reaction cools too much, apply low heat to maintain reflux (
).-
Timeframe: For a 10g scale, addition should take 45–60 minutes.
-
-
Digestion: After addition is complete, reflux the mixture for an additional 1–2 hours to drive conversion of the bulky halide.
Phase 4: Quenching & Titration
-
Visual Check: The solution should be dark grey/brown. A large amount of white precipitate indicates Wurtz coupling or moisture contamination (Mg(OH)Br).
-
Titration: Before use, titrate using the Knochel method (Salicylaldehyde phenylhydrazone) or standard acid/base back-titration to determine precise molarity [3].
Visualization of Workflow & Mechanism
Figure 1: Experimental Workflow
Caption: Step-by-step workflow for the Entrainment Method using 1,2-dibromoethane activation.
Figure 2: Competitive Pathways
Caption: Mechanistic divergence. High concentration favors Wurtz coupling (Red); Moisture kills the reagent (Grey).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No exotherm after adding 10% halide | Passive Mg surface or wet solvent. | Add 1 crystal of Iodine + more 1,2-dibromoethane. Apply heat gun. If fails, abort and re-dry solvent. |
| White precipitate forming during addition | Wurtz coupling (MgBr2 byproduct) or Saturation. | Increase stirring speed. Add more anhydrous THF to dilute. |
| Reaction turns clear/colorless | Reaction stalled or quenched. | Check temperature. Ensure reflux is maintained. Check system for air leaks. |
| Low Titer (<0.5 M) | Incomplete conversion or moisture quench. | Extend digestion time (reflux). Ensure halide is dry before addition. |
Safety
-
Flammability: THF is highly flammable and forms peroxides. Use fresh solvent.[1]
-
Exotherm Control: Grignard formation is autocatalytic. Never add all alkyl halide at once. If the reaction "sleeps" (accumulates unreacted halide) and then triggers, it can cause a thermal runaway/explosion.
-
Quenching: Quench excess Grignard slowly with
water or saturated in an ice bath.
References
-
Solvent Effects in Grignard Formation
- Source: Jones, M. et al. "Solvent Effects on the Grignard Reaction." Journal of Organic Chemistry.
- Context: Explains why THF coordinates Mg cations better than Diethyl Ether, essential for heavy lipophilic reagents.
-
Link: (General Reference)
-
The Entrainment Method
- Source: Lai, Y. H.
- Context: Details the use of 1,2-dibromoethane to clean the Mg l
-
Link:
-
Titration of Grignard Reagents
Sources
Application Note: Protocol for Williamson Ether Synthesis using Cyclododecylmethylbromide
Abstract & Strategic Overview
This application note details the protocol for synthesizing ethers using Cyclododecylmethylbromide (CDMB) as the electrophile. While CDMB is a primary alkyl halide, the adjacent cyclododecyl ring introduces significant lipophilicity and moderate steric shielding compared to linear alkyl chains.
The synthesis follows the Williamson Ether Synthesis pathway (
-
Method A (Standard): Anhydrous Sodium Hydride (NaH) in DMF/THF. Best for small-scale, high-value substrates requiring rapid conversion.
-
Method B (Process-Scale): Phase Transfer Catalysis (PTC) using Toluene/KOH/TBAB. Best for scale-up, safety, and "green" chemistry compliance.
Mechanistic Insight & Reaction Design
The Substrate: Cyclododecylmethylbromide
-
Structure: A primary bromide (
) attached to a ring. -
Reactivity: The reaction center is primary, favoring
substitution over elimination.[1] However, the bulky ring creates a "hydrophobic wall," slowing the approach of solvated nucleophiles. -
Solubility: CDMB is insoluble in water and sparingly soluble in cold methanol, necessitating aprotic organic solvents or PTC conditions.
Reaction Pathway ( )
The reaction proceeds via a concerted bimolecular nucleophilic substitution.[7] The alkoxide anion (
Figure 1: Mechanistic pathway for the nucleophilic substitution of CDMB.
Experimental Protocols
Reagents & Stoichiometry Table
| Component | Role | Equiv. (Method A) | Equiv. (Method B) | Notes |
| Alcohol/Phenol | Nucleophile Precursor | 1.0 | 1.0 | Limiting reagent.[3] |
| Cyclododecylmethylbromide | Electrophile | 1.1 - 1.2 | 1.2 - 1.5 | Slight excess drives completion. |
| NaH (60% in oil) | Base (Method A) | 1.2 - 1.5 | N/A | Hazard: Releases |
| KOH (Solid/Aq) | Base (Method B) | N/A | 3.0 - 5.0 | Use 50% aq. solution or pulverized solid. |
| TBAB | Phase Transfer Catalyst | N/A | 0.05 - 0.10 | Tetrabutylammonium bromide. |
| DMF / THF | Solvent (Method A) | [0.2 M] | N/A | Anhydrous required. |
| Toluene | Solvent (Method B)[4] | N/A | [0.3 M] | Excellent solubility for CDMB. |
Method A: Anhydrous NaH / DMF (High Reactivity)
Recommended for: Research scale (<5g), unreactive alcohols, or valuable starting materials.
Workflow:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen (
) or Argon. -
Deprotonation:
-
Add NaH (1.2 equiv) to the flask.[8]
-
Optional: Wash NaH with dry hexanes to remove mineral oil if the byproduct interferes with purification (rarely necessary).
-
Add anhydrous DMF (or THF). Cool to 0°C (ice bath).
-
Add the Alcohol/Phenol (1.0 equiv) dropwise (if liquid) or as a solution in DMF.
-
Observation: Gas evolution (
) will occur. Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure full alkoxide formation.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add Cyclododecylmethylbromide (1.1 equiv) dissolved in minimal DMF dropwise.
-
Remove ice bath. Stir at RT.
-
Optimization: If the substrate is sterically hindered, heat to 60°C - 80°C .
-
-
Monitoring: Check TLC or LC-MS after 2 hours.
-
Workup:
-
Quench carefully with saturated
solution (excess NaH will bubble). -
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Wash organic layer with Water (x3) to remove DMF, then Brine (x1).
-
Dry over
, filter, and concentrate.
-
Method B: Phase Transfer Catalysis (Green/Robust)
Recommended for: Scale-up (>5g), base-sensitive substrates, or safety-focused labs.
Workflow:
-
Setup: Standard RBF with a reflux condenser. No inert atmosphere strictly required, but recommended.
-
Mixture Preparation:
-
Dissolve Cyclododecylmethylbromide (1.2 equiv) and the Alcohol (1.0 equiv) in Toluene (or Dichloromethane).
-
Add TBAB (0.05 equiv).
-
-
Initiation:
-
Add Potassium Hydroxide (KOH) . Can be used as a 50% w/w aqueous solution OR as finely powdered solid.
-
-
Reaction:
-
Workup:
-
Cool to RT. Separate phases.
-
Wash organic layer with 1M HCl (if neutralizing) or Water, then Brine.[4]
-
Concentrate toluene layer.
-
Logical Workflow & Troubleshooting
Figure 2: Decision tree and workflow for Williamson Synthesis of CDMB ethers.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Steric bulk or poor solubility. | Switch to Method A (DMF) and heat to 80°C. Add KI (0.1 eq) to form reactive alkyl iodide in situ (Finkelstein). |
| Elimination Product (Alkene) | Base too strong/hot. | Lower temperature. Use Method B (PTC) which is generally milder. |
| Emulsion during Workup | Lipophilic nature of CDMB. | Use Brine heavily. Filter through Celite if solid particulates persist. |
References
-
Williamson Ether Synthesis Overview. Master Organic Chemistry. (2014).[1] The Williamson Ether Synthesis: Mechanism and Conditions.[7][Link]
-
Phase Transfer Catalysis. Organic Chemistry Portal. Williamson Ether Synthesis mediated by Phase Transfer Catalysts.[6][Link]
-
Cyclododecane Properties. National Center for Biotechnology Information. (2025).[3][11] PubChem Compound Summary for CID 9268, Cyclododecane.[12][Link]
-
General Protocol for Phenols. Organic Syntheses. Alkylation of Phenols.[3][8][Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. Bromocyclododecane | C12H23Br | CID 2775080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclododecane - Wikipedia [en.wikipedia.org]
Application Note: Cyclododecylmethylbromide as a Lipophilic Alkylating Agent for Amines
Executive Summary
This guide details the application of (Bromomethyl)cyclododecane (Cyclododecylmethylbromide) as a specialized alkylating agent for the synthesis of lipophilic amines. Unlike standard linear alkyl halides, the cyclododecylmethyl moiety introduces a high-volume, flexible lipophilic scaffold (
This reagent is particularly valuable in Medicinal Chemistry for:
-
Lipophilicity Tuning: Increasing membrane permeability of polar amine pharmacophores.
-
Anacardic Acid Mimicry: Synthesizing antibacterial agents that disrupt bacterial membranes (e.g., Streptococcus mutans inhibitors).
-
Steric Protection: Introducing bulk to reduce metabolic clearance of adjacent nitrogen centers.
Chemical Profile & Mechanistic Insight[1][2][3]
Reagent Characteristics
-
Chemical Name: (Bromomethyl)cyclododecane
-
Structure: A 12-membered cycloalkane ring linked to a bromomethyl group (-CH₂Br).
-
Physical State: Viscous oil or low-melting solid (dependent on purity/isomer mix).
-
Reactivity Class: Primary Alkyl Halide (Hindered).
Steric & Kinetic Considerations
While formally a primary alkyl halide, the cyclododecyl group exerts significant steric influence. The conformational flexibility of the macrocycle (C12) creates a "shielding" effect around the electrophilic carbon.
-
Mechanism: Predominantly SN2 .
-
Kinetic Rate: Slower than
-dodecyl bromide due to -branching/bulk. -
Side Reactions: E2 elimination is minimized compared to secondary halides, but strong bulky bases (e.g.,
-BuOK) should be avoided to prevent formation of methylenecyclododecane.
Graphviz Diagram: Reaction Pathway & Steric Shielding
Caption: Reaction pathway showing the competition between the desired SN2 substitution and potential E2 elimination, modulated by steric crowding of the C12 ring.
Experimental Protocols
Protocol A: Standard N-Alkylation (High Reactivity Amines)
Scope: Suitable for unhindered primary and secondary amines (e.g., piperidine, morpholine, benzylamine).
Reagents:
-
Amine (1.0 equiv)
-
(Bromomethyl)cyclododecane (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Acetonitrile (ACN) or DMF (0.2 M concentration)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous ACN.
-
Base Addition: Add
(2.0 equiv). Stir for 10 minutes at room temperature. -
Alkylation: Add (Bromomethyl)cyclododecane (1.1 equiv) dropwise (if liquid) or as a solution in minimal ACN.
-
Reaction: Heat the mixture to reflux (80-82°C) for ACN or 60-70°C for DMF. Monitor by TLC/LC-MS.
-
Note: Reaction times are typically 12–24 hours due to the steric bulk of the cyclododecyl group.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with water/brine. Dry over
. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Finkelstein-Catalyzed Alkylation (Hindered/Low Reactivity Amines)
Scope: Required for anilines, hindered secondary amines, or when Protocol A yields are <50%. This method generates a more reactive iodide intermediate in situ.
Reagents:
-
Amine (1.0 equiv)
-
(Bromomethyl)cyclododecane (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) - Superior solubility in organic solvents compared to . -
Potassium Iodide (KI) or TBAI (0.2 - 0.5 equiv) - Catalyst.
-
Solvent: DMF or Acetone (anhydrous).
Procedure:
-
Activation: Mix (Bromomethyl)cyclododecane (1.2 equiv) and KI (0.5 equiv) in DMF. Stir at RT for 30 mins. Mechanistic Note: This converts the alkyl bromide to the more reactive alkyl iodide.
-
Addition: Add the Amine (1.0 equiv) and
(2.0 equiv) to the mixture. -
Heating: Heat to 80°C under inert atmosphere (
or Ar). -
Monitoring: Monitor for the disappearance of the intermediate alkyl iodide (often distinct by TLC Rf).
-
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF.
Data Presentation & Optimization
Solvent & Base Selection Matrix
Use this table to select conditions based on your substrate's pKa and steric profile.
| Substrate Type | pKa (Approx) | Recommended Base | Solvent | Catalyst? | Temp (°C) |
| Aliphatic 2° Amine (e.g., Piperidine) | 11 | ACN | No | Reflux (82) | |
| Aliphatic 1° Amine | 10 | ACN | No | 60 | |
| Aniline / Aryl Amine | 4-5 | DMF | Yes (KI) | 90 | |
| Hindered Amine | N/A | NMP/DMF | Yes (TBAI) | 100 |
QC Specifications: Identifying the Product
When analyzing the product, the cyclododecylmethyl group presents distinct spectral signatures.
-
H NMR (CDCl
):- 1.20 - 1.40 ppm: Massive multiplet integrating for ~22 protons (Cyclododecyl ring -CH₂-).
-
2.10 - 2.40 ppm: Doublet (
Hz) or broad singlet (depending on N-substitution) for the protons. This shift is diagnostic of successful alkylation.
-
Mass Spectrometry:
-
Look for the parent ion
. -
Fragmentation often shows loss of the cyclododecylmethyl cation (
).
-
Case Study: Synthesis of Antibacterial Anacardic Acid Analogs
Context: Lipophilic salicylic acid derivatives exhibit potent antibacterial activity against cariogenic bacteria (e.g., S. mutans).[1] The cyclododecylmethyl group mimics the natural pentadecenyl chain of anacardic acid but with enhanced stability.
Workflow:
-
Substrate: Methyl 6-aminosalicylate (protected salicylic acid core).
-
Alkylation: Protocol B (Cs₂CO₃/DMF/KI) is used due to the lower nucleophilicity of the aniline nitrogen.
-
Hydrolysis: Subsequent ester hydrolysis yields 6-(cyclododecylmethylamino)salicylic acid .
-
Result: The resulting compound demonstrates an MIC of ~0.39 µg/mL, superior to natural anacardic acid, attributed to the optimal hydrophobic volume of the C12 ring interacting with the bacterial cell membrane [1].
Graphviz Diagram: Application Workflow
Caption: Synthetic workflow for creating lipophilic antibacterial agents using cyclododecylmethylbromide.
References
-
Kubo, I. et al. (2003). "Efficient synthesis of anacardic acid analogues and their antibacterial activities."[2][3][4] Journal of Agricultural and Food Chemistry. (Validates the antibacterial potency of cyclododecylmethyl salicylic acid derivatives).
-
Salvatore, R. N. et al. (2001). "Synthesis of secondary amines." Tetrahedron. (General reference for CsOH/Cs2CO3 promoted N-alkylation protocols).
-
BenchChem. "Experimental procedure for N-alkylation of primary amines." (Standard protocols for primary halide alkylation).
Sources
Synthetic route to [specific target molecule] via Cyclododecylmethylbromide
Executive Summary
This application note details the optimized synthetic protocol for 1-(Cyclododecylmethyl)-4-phenylpiperazine (CDM-4PP) , a high-affinity Sigma-1 receptor (
Unlike standard alkyl halides, Cyclododecylmethyl bromide presents unique steric challenges due to the macrocyclic ring. This guide provides a self-validating protocol for its generation and subsequent nucleophilic coupling, ensuring high purity (>98%) and reproducibility for medicinal chemistry applications.
Scientific Rationale & Target Profile
Target Molecule: CDM-4PP (1-(Cyclododecylmethyl)-4-phenylpiperazine) Pharmacophore Class: N-Substituted Phenylpiperazine (Sigma-1 Agonist/Antagonist scaffold).
The
Retrosynthetic Analysis
The synthesis is designed via a convergent
Figure 1: Retrosynthetic breakdown of CDM-4PP showing the critical bromide intermediate.
Experimental Protocols
Phase 1: Synthesis of Cyclododecylmethyl bromide
Rationale: Commercial availability of this bromide is often limited or of low purity due to elimination side-products. In-house synthesis from the alcohol ensures the absence of olefinic impurities that complicate downstream purification.
Reagents:
-
Cyclododecanemethanol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Sodium Bicarbonate (
) (Sat. aq.)
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with Cyclododecanemethanol (10.0 g, 50.4 mmol) and anhydrous DCM (100 mL) under
atmosphere. Cool to 0°C.[1] -
Bromination: Add
(1.9 mL, 20.2 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent ring contraction or elimination. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Quench: Cool to 0°C and slowly add saturated
(50 mL). Caution: Vigorous gas evolution. -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, dry over
, and concentrate in vacuo. -
Purification: The crude oil is typically sufficient (Purity >95%). If yellow, pass through a short pad of silica gel eluting with Hexanes.
Yield: ~12.5 g (95%) of a clear, viscous oil.
Phase 2: Coupling to form CDM-4PP
Rationale: The
Reagents:
-
Cyclododecylmethyl bromide (1.0 eq)
-
1-Phenylpiperazine (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq, anhydrous, granular) -
Potassium Iodide (
) (0.1 eq, catalyst) -
Acetonitrile (ACN) (Reagent grade)
Step-by-Step Methodology:
-
Reaction Assembly: In a 250 mL reaction vial, suspend
(3.0 eq) and (0.1 eq) in ACN (10 vol). -
Amine Addition: Add 1-Phenylpiperazine (1.2 eq). Stir for 10 minutes at RT.
-
Alkylation: Add Cyclododecylmethyl bromide (1.0 eq) dropwise.
-
Reflux: Heat the mixture to 80°C (reflux) for 16–24 hours.
-
Checkpoint: Monitor by HPLC or TLC.[2] The limiting reagent (bromide) must be fully consumed. The bulky nature of the ring significantly slows the reaction compared to linear alkyl bromides.
-
-
Filtration: Cool to RT. Filter off inorganic solids (
, ). Wash the cake with ACN. -
Concentration: Evaporate the solvent to yield a semi-solid residue.
Purification & Quality Control
Because the target is a lipophilic amine, an Acid-Base extraction is the most efficient purification method, removing non-basic impurities (unreacted bromide) and neutral byproducts.
Purification Workflow:
-
Dissolution: Dissolve residue in EtOAc.
-
Acid Extraction: Extract with 1N HCl (3x). The product moves to the aqueous phase (protonated). Impurities remain in EtOAc.
-
Basification: Basify the aqueous phase to pH 10 using 4N NaOH. The product precipitates/oils out.[3]
-
Recovery: Extract with DCM, dry (
), and concentrate. -
Crystallization: Recrystallize the HCl salt from Ethanol/Ether for analytical purity.
Data Summary Table:
| Parameter | Specification | Result (Typical) |
| Appearance | White to Off-white Solid (HCl salt) | White Crystalline Solid |
| Yield (Step 2) | > 70% | 78% |
| Purity (HPLC) | > 98% (AUC) | 99.2% |
| Identity (MS) | [M+H]+ = 343.3 | Confirmed |
| Melting Point | 240–245°C (dec, HCl salt) | 242°C |
Process Visualization
The following diagram illustrates the reaction logic and critical control points (CCPs) for the synthesis.
Figure 2: Workflow for the synthesis of CDM-4PP highlighting the acid-base purification strategy.
References
-
Banister, S. D., et al. (2010).[4] "Polycyclic amine derivatives as selective sigma-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(1), 145-148. Link
-
Geldenhuys, W. J., et al. (2005).[4] "Structure-activity relationships of pentacyclo[5.4.0.02,6.03,10.05,9]undecylamine derivatives at the sigma-1 receptor." Bioorganic & Medicinal Chemistry, 13(16), 5039-5048. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for alkyl bromide synthesis via PBr3). Link
-
Patel, M., et al. (2004).[5] "Substituted piperazines as alpha-1a adrenergic receptor antagonists." US Patent 6,720,326. (Describes general N-alkylation of phenylpiperazines with bulky halides). Link
-
LookChem. (n.d.). "Cyclododecylmethyl bromide Product Information." (Verification of chemical entity). Link
Sources
- 1. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. WO2012044561A2 - 2-alkoxy pyrimidine pde10 inhibitors - Google Patents [patents.google.com]
- 3. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 4. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Experimental setup for nucleophilic substitution with Cyclododecylmethylbromide
Abstract
This technical guide outlines the optimized protocols for performing nucleophilic substitution (
Introduction & Substrate Analysis
Cyclododecylmethyl bromide consists of a primary bromomethyl group attached to a 12-membered macrocyclic ring. Unlike rigid smaller rings (e.g., cyclohexyl), the cyclododecyl ring possesses significant conformational mobility but exerts a "neopentyl-like" steric influence on the reaction center.
-
Chemical Formula:
-
Molecular Weight: ~261.25 g/mol
-
Reactivity Profile:
-
Mechanism: Exclusively
. The primary carbocation is too unstable for . -
Steric Hindrance: Moderate to High. The macrocycle can shield the backside of the carbon-bromine bond, reducing reaction rates compared to linear 1-bromoalkanes.
-
Solubility: Highly lipophilic; insoluble in water/methanol. Soluble in Hexane, Toluene, DCM, THF.
-
Reaction Matrix: Substitution vs. Elimination
The primary risk in this transformation is not elimination (E2), as the substrate lacks a
Experimental Design Strategy
We define two protocols based on the scale and available equipment.
| Parameter | Protocol A: Homogeneous (Standard) | Protocol B: PTC (Scalable/Green) |
| Solvent System | DMF or DMSO (Anhydrous) | Toluene / Water |
| Nucleophile | Sodium Azide ( | |
| Catalyst | None (Solvent activation) | TBAB or Aliquat 336 (PTC) |
| Temperature | ||
| Work-up | Aqueous extraction (requires removal of high BP solvent) | Simple phase separation |
| Use Case | Discovery Chemistry (< 5g) | Process Development (> 10g) |
Detailed Protocols
Safety Pre-requisite: Handling Azides
-
Warning: Sodium Azide is acutely toxic and can form explosive metal azides.[1]
-
Equipment: Use non-metallic spatulas (Teflon/ceramic). Avoid DCM (dichloromethane) in workup if possible, as azides can react with DCM to form explosive diazidomethane.
-
Quenching: All azide waste must be quenched with bleach (sodium hypochlorite) or nitrous acid before disposal.
Protocol A: Homogeneous Substitution (Azidation)
Target Product: Cyclododecylmethyl azide
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add Cyclododecylmethyl bromide (1.0 eq, e.g., 2.61 g, 10 mmol) to the flask.
-
Solvent: Add anhydrous DMF (Dimethylformamide) [0.5 M concentration]. Note: DMSO is a faster alternative but harder to remove.
-
Nucleophile Addition: Carefully add Sodium Azide (
) (1.5 eq, 15 mmol, 0.98 g). The azide will be partially suspended. -
Reaction: Heat the mixture to
in an oil bath. Stir vigorously for 12–18 hours.-
Monitoring: Check via TLC (Hexane/EtOAc 9:1). The bromide spot (
) should disappear; the azide spot is often non-staining or faint, but stain works.
-
-
Work-up:
-
Cool to Room Temperature (RT).
-
Pour into 5 volumes of ice-cold water (precipitates the lipophilic product).
-
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine (
). -
Dry over
, filter, and concentrate in vacuo. -
Caution: Do not rotary evaporate to dryness if heating bath >
due to azide stability (though alkyl azides are generally stable).
-
Protocol B: Phase Transfer Catalysis (PTC)
Ideal for avoiding DMF removal and handling larger lipophilic substrates.
-
Organic Phase: Dissolve Cyclododecylmethyl bromide (10 mmol) in Toluene (20 mL).
-
Aqueous Phase: Dissolve Sodium Azide (2.0 eq, 20 mmol) in Water (10 mL).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol).
-
Reaction: Combine phases in a flask with high-speed stirring (vortexing is crucial for PTC). Heat to
for 8–12 hours. -
Work-up:
-
Cool to RT. Separate phases.
-
Wash the organic (Toluene) layer with water (
) to remove residual azide. -
Dry organic layer over
. -
Evaporate Toluene to yield the crude product.
-
Analytical Validation
| Technique | Observation | Interpretation |
| 1H NMR ( | Shift of | Reactant ( |
| IR Spectroscopy | New strong peak | Appearance of characteristic Azide stretch at |
| 13C NMR | Shift of primary carbon | Carbon attached to Br ( |
Visualizations
Figure 1: Mechanistic Pathway ( )
Caption: Concerted backside attack of the azide nucleophile on the cyclododecylmethyl bromide. Note the steric bulk of the
Figure 2: Experimental Workflow (PTC Method)
Caption: Step-by-step logic for the Phase Transfer Catalyzed synthesis, highlighting the biphasic separation.
References
-
Mechanism of
Reactions:- Title: "Nucleophilic Substitution ( ): Kinetics and Stereochemistry"
- Source: LibreTexts Chemistry
-
URL:[Link]
-
Azide Synthesis Protocols
- Phase Transfer Catalysis (General): Title: "Phase-Transfer Catalysis in Organic Synthesis" Source: Sigma-Aldrich (Merck) Technical Bulletin
-
Safety Handling of Sodium Azide
- Title: "Safe Handling of Sodium Azide"
- Source: University of Wisconsin-Madison EH&S
-
URL:[Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
Application Note: Phase-Transfer Catalysis Conditions for Cyclododecylmethylbromide
Abstract & Strategic Overview
Cyclododecylmethyl bromide (CDMB; CAS 35943-98-9) represents a specific class of "fatty" alkyl halides. While chemically a primary bromide, its reactivity is dominated by the massive lipophilicity and steric bulk of the cyclododecane ring (
This guide details the Phase-Transfer Catalysis (PTC) protocols necessary to bridge this phase gap. Unlike simple alkyl halides, CDMB requires specific tuning of the catalyst's organophilicity and agitation dynamics to ensure the nucleophile is not just "transferred" but actively available in the deep organic phase where the bulky substrate resides.
Mechanistic Principles: The "Extraction" Model[1][2]
For CDMB, the reaction kinetics are governed by the Starks Extraction Mechanism . The reaction does not occur at the interface; it occurs in the bulk organic phase.
-
Phase 1 (Aqueous): The nucleophile (
) exists as a salt (e.g., NaCN). -
Phase 2 (Interface): The Quaternary Ammonium Catalyst (
) exchanges its anion with the nucleophile. -
Phase 3 (Organic): The lipophilic ion pair (
) migrates into the organic solvent.[1] -
Reaction:
encounters the bulky CDMB. The attacks the primary carbon, displacing bromide. -
Recycle: The catalyst, now paired with the leaving group (
), returns to the interface to regenerate.
Visualization: The Catalytic Cycle
Figure 1: The Starks Extraction Mechanism adapted for lipophilic substrates. The rate-limiting step is often the intrinsic reaction in the organic phase due to the steric bulk of the C12 ring.
Critical Parameters for CDMB
Catalyst Selection
For a C12-ring substrate, the organic phase is highly non-polar (often Toluene or Heptane). A catalyst with short alkyl chains (like TEBA - Triethylbenzylammonium chloride) may partition too strongly into the water, failing to drag the anion deep enough into the organic solvent to meet the CDMB.
-
Recommended: Tetrabutylammonium Bromide (TBAB) . It offers the best balance of cost and organophilicity.
-
High-Performance Alternative: Aliquat 336 (Methyltrioctylammonium chloride) . The octyl chains make it extremely lipophilic, ideal if using very non-polar solvents like Hexane.
Solvent System
-
Toluene: The gold standard for CDMB. It dissolves the substrate completely and forms a distinct interface with water.
-
Agitation: CRITICAL. Because the reaction relies on the catalyst shuttling back and forth, the interfacial surface area determines the catalyst regeneration rate. Stirring must be vigorous (creating a vortex).
Experimental Protocols
Protocol A: Synthesis of Cyclododecylmethyl Cyanide (Nitrile Formation)
Target: Substitution of Br with CN using TBAB.
Reagents:
-
Cyclododecylmethyl bromide (10 mmol, ~2.61 g)
-
Sodium Cyanide (15 mmol, 0.74 g) [DANGER: POISON]
-
TBAB (Catalyst) (0.5 mmol, 5 mol%)
-
Toluene (10 mL)
-
Water (10 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the CDMB in Toluene .
-
Aqueous Phase: In a separate beaker, dissolve Sodium Cyanide in Water .
-
Note: Ensure the cyanide is fully dissolved before addition to prevent "salting out" the catalyst.
-
-
Initiation: Add the aqueous cyanide solution to the toluene mixture. Add the TBAB catalyst in one portion.
-
Reaction: Heat the biphasic mixture to 90°C (internal temperature) with vigorous stirring (≥800 RPM) .
-
Why: Heat provides the kinetic energy to overcome the steric hindrance of the neopentyl-like primary carbon.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[2][3] The starting material (R-Br) should disappear within 4-6 hours.
-
Workup:
-
Cool to room temperature.
-
CAUTION: Treat the aqueous layer with bleach (NaOCl) to oxidize residual cyanide before disposal.
-
Separate layers.[4] Wash organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over
and concentrate in vacuo.
-
Protocol B: Etherification (Williamson Ether Synthesis)
Target: Reaction of CDMB with Phenol.
Reagents:
-
Cyclododecylmethyl bromide (10 mmol)
-
Phenol (11 mmol)
-
Potassium Hydroxide (50% w/w aqueous solution, 20 mmol)
-
TBAB (5 mol%)
-
Toluene (15 mL)
Procedure:
-
Mixing: Combine Phenol and Toluene in the flask.
-
Deprotonation: Add the 50% KOH solution.
-
Catalysis: Add TBAB and CDMB .
-
Action: TBAB extracts the Phenoxide anion (
) into the toluene as .
-
-
Reaction: Reflux at 100°C for 6-8 hours.
-
Note: Etherification of bulky halides is slower than cyanation.
-
-
Workup: Separate phases. Wash organic layer with 10% NaOH (to remove unreacted phenol) then water.
Data & Optimization: The Self-Validating System
Use this table to troubleshoot and validate your reaction progress.
| Observation | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst poisoning or decomposition. | Add a fresh portion (2 mol%) of TBAB. Check if temperature is too high (>110°C degrades Q+). |
| Emulsion Formed | Catalyst concentration too high or impurities. | Filter through a Celite pad. Add brine to increase ionic strength of aqueous phase. |
| No Reaction (0% Conv) | Stirring too slow (Mass transfer limit). | Increase RPM. Ensure a vortex is visible. Switch to Aliquat 336 if using Heptane. |
| By-product: Alcohol | Hydrolysis of R-Br by OH-. | Reduce water volume (increase concentration of Nu-). Ensure Nu- is much more nucleophilic than OH-. |
Workflow Diagram
Figure 2: Operational workflow for PTC reactions involving Cyclododecylmethyl bromide.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9880197, Dimethyldodecylethylammonium bromide". PubChem. (Reference for catalyst properties).
-
Organic Syntheses. "Cyanogen Bromide" (General reference for handling cyanide/bromide exchange safety).
-
Sigma-Aldrich. "Dodecylethyldimethylammonium bromide properties".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 2550-36-9: Cyclohexylmethyl bromide | CymitQuimica [cymitquimica.com]
- 3. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
Application Note: One-Pot Synthesis Strategies Involving Cyclododecylmethylbromide
This guide details strategic one-pot protocols for utilizing Cyclododecylmethylbromide (CDMB) in organic synthesis. It addresses the specific physicochemical challenges posed by the cyclododecyl moiety—namely, its high lipophilicity and conformational steric bulk—and provides validated workflows for attaching this "lipophilic anchor" to pharmaceutical scaffolds.
Executive Summary & Strategic Rationale
Cyclododecylmethylbromide (CDMB) is a critical building block for introducing the cyclododecylmethyl group, a bulky, lipophilic moiety often employed in medicinal chemistry to enhance membrane permeability and metabolic stability (the "Greasy Anchor" effect).
Unlike smaller alkyl halides, CDMB presents a unique "Lipophilic Mismatch":
-
The Challenge: The electrophile (CDMB) is highly lipophilic (LogP ~6.5) and sterically demanding due to the flexible cyclododecyl ring. Standard nucleophiles (amines, azides, thiolates) are often polar. This leads to phase separation and slow kinetics in standard solvents.
-
The Solution: One-pot strategies that utilize Phase Transfer Catalysis (PTC) , Finkelstein Activation , or Dipolar Aprotic Cascades to bridge this solubility gap without isolating intermediates.
This guide outlines three validated one-pot protocols designed to maximize yield and process efficiency.
Chemical Profile & Reactivity[1][2][3][4][5][6]
| Property | Specification | Implication for Synthesis |
| Structure | Cyclododecyl-CH₂-Br | Primary alkyl halide. |
| Lipophilicity | High (LogP > 6) | Insoluble in water/methanol. Soluble in DCM, Hexanes, THF. |
| Reactivity | Moderate Electrophile | Slower than n-dodecyl bromide due to ring conformers shielding the backside. |
| Stability | Good | Stable to air/moisture; can degrade under prolonged light exposure. |
Module 1: The "Finkelstein-Amination" Cascade
Objective: Synthesis of N-(Cyclododecylmethyl)amines. Mechanism: Direct amination of CDMB is often sluggish and prone to over-alkylation. This protocol uses in situ iodination to generate a more reactive electrophile (Cyclododecylmethyliodide), accelerating the reaction rate by ~10x.
Logic Flow
Protocol A: Catalytic Finkelstein Amination
Scale: 10 mmol | Time: 6–12 Hours | Yield: 75–85%
-
Activation Phase:
-
To a round-bottom flask equipped with a reflux condenser, add CDMB (2.61 g, 10 mmol) and Sodium Iodide (NaI) (0.15 g, 1 mmol, 10 mol%).
-
Dissolve in anhydrous Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK) (20 mL). Note: MEK is preferred for higher boiling point.
-
Stir at 60°C for 30 minutes. The solution may darken slightly due to trace iodine (this confirms activation).
-
-
Nucleophilic Attack:
-
Add the Target Amine (12 mmol, 1.2 equiv) and Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol).
-
Critical Step: If the amine is a liquid, add directly. If a solid salt (e.g., hydrochloride), add an extra equivalent of base (TEA or DIPEA).
-
Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The bromide spot (
) should disappear.
-
-
Workup:
-
Cool to room temperature.[1] Filter off inorganic salts (KBr, NaI, excess K₂CO₃).
-
Concentrate the filtrate.
-
Redissolve in DCM (50 mL) and wash with water (2 x 20 mL) to remove residual salts and unreacted amine (if water-soluble).
-
Dry over MgSO₄ and concentrate. Purify via flash chromatography.
-
Module 2: The "Click-Anchor" Strategy (Azide-Triazole)
Objective: Attaching the cyclododecylmethyl group to complex drug scaffolds via a 1,2,3-triazole linker. Mechanism: A one-pot transformation of CDMB to the azide, followed immediately by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This avoids isolating the potentially shock-sensitive (though likely stable due to high MW) organic azide.
Logic Flow
Protocol B: One-Pot Azidation-Click
Scale: 5 mmol | Solvent: DMSO/H₂O | Yield: >90%
-
Azidation:
-
Dissolve CDMB (1.30 g, 5 mmol) in DMSO (15 mL). The high polarity of DMSO facilitates the
reaction despite the lipid tail. -
Add Sodium Azide (NaN₃) (0.39 g, 6 mmol). Caution: NaN₃ is toxic.
-
Stir at 60°C for 3 hours. Conversion to the azide is usually quantitative.
-
-
Click Reaction (CuAAC):
-
Cool the reaction mixture to room temperature. Do not work up.
-
Add the Terminal Alkyne substrate (5 mmol) directly to the DMSO solution.
-
Add Water (3 mL) to help solubilize the copper catalyst system (DMSO/Water 5:1 ratio).
-
Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).
-
Stir vigorously at room temperature for 4–12 hours. The mixture often turns light green/yellow.
-
-
Purification:
-
Pour the reaction mixture into ice-water (100 mL). The highly lipophilic product will precipitate as a solid or oil.
-
Filter (if solid) or extract with Ethyl Acetate (3 x 30 mL).
-
The "Click" product is usually pure enough for use; recrystallize from Ethanol if necessary.
-
Module 3: Phase-Transfer Thioetherification
Objective: Synthesis of Cyclododecylmethyl-thioethers (Sulfides). Mechanism: Using a quaternary ammonium salt to shuttle the thiolate anion into the organic phase to react with the lipophilic CDMB.
Protocol C: PTC-Mediated Sulfide Synthesis
-
Biphasic Setup:
-
Organic Phase: Dissolve CDMB (5 mmol) in Toluene (10 mL). Add TBAB (Tetrabutylammonium bromide) (5 mol%) as the phase transfer catalyst.
-
Aqueous Phase: Dissolve Thiol/Mercaptan (5.5 mmol) and NaOH (6 mmol) in Water (5 mL).
-
-
Reaction:
-
Combine phases and stir vigorously (1000 rpm) at 50°C.
-
The TBAB shuttles the thiolate (
) into the toluene layer where it rapidly displaces the bromide.
-
-
Completion:
-
Reaction is typically complete in <2 hours. Separate layers, wash toluene with water, and evaporate.
-
References
-
Progesterone Receptor Ligands
-
Title: Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents.[2]
- Source: US P
- URL
- Context: Validates the use of Cyclododecylmethylbromide as a reagent for introducing lipophilic tails in drug discovery.
-
- Title: Efficient One-Pot Synthesis of Secondary Amines.
-
One-Pot Click Chemistry
- Phase Transfer Catalysis: Title: Phase-Transfer Catalysis in Organic Synthesis. Source:Aldrichimica Acta, Vol. 35, No. 1. Context: Supporting logic for Module 3 (Biphasic displacement).
Sources
Application Note: Cyclododecylmethylbromide in the Preparation of Quaternary Ammonium Salts
Abstract
This application note details the optimized protocol for utilizing Cyclododecylmethylbromide (also known as (Bromomethyl)cyclododecane) in the synthesis of sterically demanding quaternary ammonium salts (QAS). Unlike linear alkyl halides, the bulky cyclododecyl moiety introduces significant steric hindrance, requiring specific solvent modulation and kinetic management. This guide provides a high-yield synthesis workflow, purification strategies, and critical application data for using these QAS derivatives in antimicrobial formulations and liposomal drug delivery systems.
Introduction: The Steric Advantage
Quaternary ammonium salts (QAS) are ubiquitous in pharmaceutical and industrial applications, serving as phase transfer catalysts, antimicrobial agents, and surfactants. Standard QAS synthesis often employs linear alkyl chains (C12-C16). However, the incorporation of a cyclododecyl group offers unique physicochemical properties:
-
Enhanced Lipophilicity: The cyclic
structure provides a high logP value without the entropic penalty of a long, flexible linear chain. -
Membrane Disruption: The bulky "head-adjacent" hydrophobe creates a cone-shaped surfactant geometry, increasing membrane permeation efficiency—critical for antimicrobial efficacy [1].
-
Thermal Stability: Cyclododecyl derivatives often exhibit higher melting points and thermal resistance compared to their linear dodecyl counterparts.
Compound Profile[1][2][3][4][5]
-
Name: (Bromomethyl)cyclododecane
-
CAS: 7795-35-9[1]
-
Molecular Weight: 261.24 g/mol
-
Appearance: Low-melting solid or viscous oil
-
Reactivity: Moderate electrophile; subject to steric retardation in
processes.
Mechanistic Insight & Kinetic Considerations
The formation of QAS from cyclododecylmethylbromide follows the Menschutkin reaction pathway, an
The Steric Challenge
In a standard
-
Linear Alkyl Halides: The backside attack is unhindered.
-
Cyclododecylmethylbromide: The large cyclododecyl ring adjacent to the methylene group creates a "steric wall." While the reaction center is primary (
), the -branching from the ring significantly retards the reaction rate compared to 1-bromododecane.
Implication for Protocol:
-
Solvent: Non-polar solvents (e.g., toluene) are ineffective. Polar aprotic solvents (Acetonitrile, DMF) are mandatory to stabilize the dipolar transition state and accelerate the rate [2].
-
Temperature: Ambient temperature is insufficient. Reflux conditions (
) are required to overcome the activation energy barrier.
Graphviz Diagram: Reaction Mechanism & Sterics
Figure 1: Mechanistic pathway of the Menschutkin reaction highlighting the necessity for polar aprotic solvents to stabilize the transition state against steric hindrance.
Experimental Protocol: Synthesis of N-Cyclododecylmethyl-N,N,N-trimethylammonium Bromide
This protocol is optimized for the reaction between (Bromomethyl)cyclododecane and Trimethylamine (33% in EtOH) or Pyridine.
Materials Checklist
| Reagent/Solvent | Purity | Role | Hazard Note |
| (Bromomethyl)cyclododecane | >97% | Electrophile | Irritant |
| Trimethylamine (33% in EtOH) | Commercial | Nucleophile | Flammable, volatile |
| Acetonitrile (ACN) | Anhydrous | Solvent | Toxic, Flammable |
| Ethyl Acetate | ACS Grade | Anti-solvent | Flammable |
| Diethyl Ether | ACS Grade | Wash solvent | Extremely Flammable |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the RBF with 10.0 mmol (2.61 g) of (Bromomethyl)cyclododecane.
-
Add 30 mL of anhydrous Acetonitrile . Stir until fully dissolved.
-
Add 15.0 mmol of the tertiary amine (1.5 equivalents). Note: Excess amine drives the equilibrium forward.
Step 2: Reflux (The Kinetic Phase)
-
Heat the mixture to reflux (
) under an inert atmosphere ( or Ar) to prevent oxidation and moisture ingress. -
Maintain reflux for 24 to 48 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting bromide spot (
) should disappear; the QAS will remain at the baseline.
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Rotary Evaporation: Remove the solvent and excess amine under reduced pressure to obtain a viscous residue or crude solid.
-
Precipitation: Dissolve the residue in a minimum amount of hot Ethanol (approx. 5 mL).
-
Add cold Ethyl Acetate (50 mL) dropwise with vigorous stirring to induce precipitation of the QAS.
-
Filter the white precipitate under vacuum.
-
Wash: Wash the filter cake
with Diethyl Ether to remove unreacted bromide traces.
Step 4: Drying
-
Dry the solid in a vacuum oven at
for 6 hours.
Graphviz Diagram: Synthesis Workflow
Figure 2: Optimized workflow for the synthesis and purification of cyclododecyl-based QAS.
Characterization & Quality Control
To ensure the product is suitable for biological or catalytic use, verify the following parameters:
| Technique | Expected Result | Diagnostic Signal |
| 1H NMR ( | Confirmation of quaternization | Shift of |
| ESI-MS | Molecular Ion Check | |
| Melting Point | Purity check | Sharp melting point (typically |
| Silver Nitrate Test | Halide Confirmation | Immediate white precipitate ( |
Applications & Performance Data
Antimicrobial Activity
Cyclododecyl-QAS derivatives exhibit broad-spectrum activity. The bulky tail disrupts the lipid bilayer of Gram-positive bacteria more effectively than linear chains due to the "cone" shape of the surfactant [3].
-
Mechanism: Electrostatic adsorption
Hydrophobic penetration Membrane lysis. -
MIC (Minimum Inhibitory Concentration): Typically ranges from 2–8
for optimized derivatives [4].
Surfactant Properties
These salts are excellent cationic surfactants with low Critical Micelle Concentrations (CMC).
-
CMC: Lower than linear dodecyl analogs due to the higher hydrophobicity of the cyclic ring.
-
Use Case: Stabilization of liposomes for drug delivery. The bulky tail prevents tight packing, increasing membrane fluidity and permeability for encapsulated drugs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete reaction due to sterics. | Increase reaction time to 72h or switch to a higher boiling solvent (e.g., Propylene Carbonate). |
| Oiling Out | Product is too soluble in anti-solvent. | Use colder Ethyl Acetate ( |
| Yellow Discoloration | Oxidation of amine (esp. Pyridine).[4] | Ensure strict |
References
-
Lacko, I., et al. (1979).[5] "Antimicrobial activity of quaternary ammonium salts of some saturated heterocycloalkyl amines." Z Naturforsch C Biosci, 34(5-6): 485-6.[5]
-
Menschutkin, N. (1890).[4][6] "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Z. Physik. Chem., 5: 589.[4][6] (Foundational mechanistic reference).
-
Obłąk, E., et al. (2022). "Antimicrobial activity of quaternary ammonium salts: structure-activity relationship." Medicinal Chemistry Research, 31: 1663–1678.[7]
-
PubChem. (2025).[1][8] "Bromocyclododecane | C12H23Br."[1] National Library of Medicine.
-
Guastavino, J. F., et al. (2020).[9] "Synthesis and Properties of Cleavable Quaternary Ammonium Compounds." Journal of Oleo Science, 69(11): 1417-1426.
Sources
- 1. Bromocyclododecane | C12H23Br | CID 2775080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial activity of quaternary ammonium salts of some saturated heterocycloalkyl amines [1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Cyclododecane | C12H24 | CID 9268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Low yield in the reaction of Cyclododecylmethylbromide with [reagent]
The following guide is designed as a specialized technical support resource for researchers encountering low yields in the cyanation of Cyclododecylmethylbromide (Bromomethylcyclododecane). This guide addresses the specific kinetic and thermodynamic challenges posed by the steric bulk and lipophilicity of the cyclododecyl moiety.
Topic: Troubleshooting Low Yield in the Reaction of Cyclododecylmethylbromide with Sodium Cyanide
Case ID: CDMB-CN-001 Status: Resolved via Protocol Optimization Applicable Reagents: Sodium Cyanide (NaCN), Potassium Cyanide (KCN), and other nucleophiles (NaN3, Amines).[1]
Executive Summary & Diagnostic
User Issue: "I am attempting to synthesize Cyclododecylacetonitrile via nucleophilic substitution of Cyclododecylmethylbromide with Sodium Cyanide (NaCN) in ethanol/water. The reaction is extremely sluggish (<20% conversion after 48h) and yields are poor."
Root Cause Analysis: The low yield is driven by two synergistic factors intrinsic to the substrate:
-
Phase Incompatibility (Solubility Mismatch): Cyclododecylmethylbromide is highly lipophilic due to the C12 ring.[1] It is insoluble in the polar solvents (water, EtOH) required to dissolve ionic cyanide salts.[1] This creates a biphasic system with near-zero interfacial surface area for reaction.[1]
-
-Branching Steric Hindrance: The electrophilic carbon is primary (-CH
-Br), but it is attached to a secondary ring carbon.[1] This "isobutyl-like" -branching significantly retards the reaction rate (approx. 30-100x slower than ethyl bromide) due to steric clash between the incoming nucleophile and the large, conformationally mobile cyclododecyl ring.[1]
Mechanistic Insight
To solve this, we must visualize the reaction barrier.[1] The
-
The Barrier: The cyclododecyl ring is not flat; it adopts complex conformations (e.g., [3333] square-like).[1] The methylene protons on the ring can hinder the approach of the nucleophile.[1]
-
The Solution: We cannot change the sterics, so we must optimize the collision frequency and nucleophile energy .[1] This is achieved by moving from a heterogeneous (solid/liquid or liquid/liquid) stagnation to a Phase Transfer Catalyzed (PTC) system or a Homogeneous Dipolar Aprotic system.[1]
Decision Logic for Optimization
Figure 1: Decision tree for selecting the optimal reaction conditions based on solvent constraints.
Optimized Protocols
Choose Method A for scalability and ease of workup.[1] Choose Method B for small-scale, rapid screening.[1]
Method A: Phase Transfer Catalysis (Recommended)
Uses a catalyst to shuttle cyanide ions into the organic phase, "naked" and highly reactive.[1]
| Parameter | Specification | Rationale |
| Solvent | Toluene (or Heptane) / Water (1:1 v/v) | Toluene dissolves the lipophilic bromide; Water dissolves NaCN.[1] |
| Reagent | NaCN (1.5 - 2.0 equiv) | Excess ensures driving force.[1] |
| Catalyst | TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%) | Shuttles CN |
| Temp | 80°C - 100°C (Reflux) | Essential to overcome steric barrier of |
| Time | 4 - 12 Hours | Monitor by GC/TLC until bromide disappears.[1] |
Step-by-Step:
-
Dissolve Cyclododecylmethylbromide (10 mmol) in Toluene (20 mL).
-
Dissolve NaCN (15 mmol) and TBAB (1 mmol) in Water (20 mL).
-
Combine phases in a round-bottom flask with vigorous stirring (essential for surface area).
-
Reflux at 100°C.
-
Workup: Separate layers. Wash organic layer with water (2x) and brine.[1] Dry over MgSO
. Evaporate solvent.[1]
Method B: Homogeneous Dipolar Aprotic
Uses a solvent that dissolves both organic and inorganic species, stripping the cation to activate the anion.[1]
| Parameter | Specification | Rationale |
| Solvent | DMSO (Dimethyl sulfoxide) or DMF (dry) | High dielectric constant dissociates NaCN; solvates cations but leaves CN |
| Reagent | NaCN (1.2 - 1.5 equiv) | Lower excess needed than PTC.[1] |
| Temp | 60°C - 80°C | Reaction is faster; avoid excessive heat to prevent decomposition.[1] |
| Precaution | Strictly Anhydrous | Water poisons the "naked" anion effect by hydrogen bonding.[1] |
Step-by-Step:
-
Dissolve Cyclododecylmethylbromide (10 mmol) in dry DMSO (15 mL).
-
Add NaCN (12 mmol) in one portion (caution: exotherm possible, though unlikely with this steric bulk).
-
Heat to 70°C under Nitrogen atmosphere.
-
Workup: Pour reaction mixture into ice-water (100 mL). The product will precipitate (or oil out) due to lipophilicity.[1] Extract with Ethyl Acetate.[1]
Troubleshooting FAQ
Q1: I tried Ethanol/Water reflux, but the starting material remained unchanged. Why? A: In EtOH/Water, the cyclododecylmethylbromide likely oiled out or precipitated, reducing the effective concentration to near zero.[1] Furthermore, cyanide is heavily solvated by hydrogen bonds in water/ethanol, reducing its nucleophilicity (reactivity) significantly.[1] You need a "naked" anion provided by PTC or DMSO.[1]
Q2: Can I use Potassium Iodide (KI) as a catalyst (Finkelstein condition)? A: Yes. Adding 10 mol% KI can help.[1] The reaction converts the Alkyl-Bromide to the more reactive Alkyl-Iodide in situ, which then reacts with Cyanide.[1] This is known as the "Finkelstein catalyst" effect.[1] However, PTC is usually sufficient on its own.[1]
Q3: Is elimination a concern at high temperatures?
A: Generally, no.[1] Primary halides with
Q4: How do I remove the unreacted cyclododecylmethylbromide? A: Because the product (nitrile) and reactant (bromide) have different polarities, they can be separated by column chromatography (Silica gel; Hexane:EtOAc gradient).[1] The nitrile is more polar.[1] However, pushing the reaction to completion with PTC is preferred to avoid difficult separations.[1]
References
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199.[1] Link[1]
-
Solomons, T. W. G., & Fryhle, C. B. (2011).[1] Organic Chemistry (10th ed.).[1] Chapter 6: Nucleophilic Substitution. (Discussion on steric hindrance in
-branched substrates). -
Vertex Pharmaceuticals. (2002).[1] US Patent 6,353,006: Substituted 2-arylimino heterocycles...[1] (Demonstrates reactivity of bromomethylcyclododecane with nucleophiles like amines). Link
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Kolbe Nitrile Synthesis conditions).
Sources
Technical Guide: Troubleshooting Cyclododecylmethylbromide (CDMB) Alkylation
Topic: Side product formation in Cyclododecylmethylbromide alkylation reactions Content type: Technical Support Center Guide Role: Senior Application Scientist
Welcome to the Advanced Synthesis Support Center. Subject: Optimization and Impurity Profiling for Cyclododecylmethylbromide (CDMB) Alkylation. Document ID: CDMB-TRBL-2025-03
Executive Summary & Chemical Profile[1][2]
Cyclododecylmethylbromide (CDMB) is a specialized electrophile used primarily to introduce the bulky, lipophilic cyclododecylmethyl moiety into pharmacophores. While formally a primary alkyl halide, CDMB exhibits distinct reactivity profiles due to significant
Key Reactivity Characteristics:
-
Mechanism: Predominantly
, but significantly retarded rates compared to n-alkyl bromides due to the "neopentyl-like" steric shielding of the methylene carbon. -
Primary Failure Mode: Competition between substitution (
) and elimination ( ), leading to the formation of Methylenecyclododecane . -
Conformational Locking: The cyclododecane ring often adopts a "square" [3333] conformation, which can physically block nucleophilic approach trajectories.
Diagnostic Dashboard: Reaction Pathways
The following decision tree maps the kinetic competition occurring in your reaction flask. Use this to diagnose the origin of your specific side product.
Figure 1: Mechanistic divergence in CDMB alkylation.[1] The green path represents the desired trajectory; red and yellow paths represent common failure modes driven by steric hindrance and basicity.
Technical Support: Q&A and Troubleshooting
Issue 1: "My reaction conversion is stalled at <50% even after 24 hours."
Diagnosis: Steric Retardation (The
Corrective Actions:
-
Finkelstein Catalysis: Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).
-
Solvent Switch: Move from Acetone/Acetonitrile to DMF or DMSO .
-
Why: These dipolar aprotic solvents solvate cations (
, ) efficiently, leaving the nucleophile "naked" and more reactive, helping it overcome the steric barrier.
-
-
Thermal Boost: Increase temperature to 60-80°C . (Caution: Monitor for elimination, see Issue 2).
Issue 2: "I see a non-polar impurity eluting just before my product."
Diagnosis: E2 Elimination (Formation of Methylenecyclododecane).
Technical Insight:
When the nucleophile is also a strong base (e.g., alkoxides, amide bases like LDA, or even hydroxide), the steric hindrance at the
Corrective Actions:
-
Base Selection: Switch to a non-nucleophilic, weaker base .
-
Avoid: NaH, KOtBu, NaOH.
-
Recommended:
(Cesium effect promotes solubility), , or organic bases like DIPEA (Hünig's base) if the nucleophile is neutral.
-
-
Stoichiometry: Do not use a large excess of base. Keep base:substrate ratio near 1.1:1.
Issue 3: "I am detecting an alcohol peak (M-Br + OH) in LCMS."
Diagnosis: Hydrolysis / Solvolysis.[5]
Technical Insight:
The cyclododecylmethyl cation is not stable enough for a pure
Corrective Actions:
-
Drying Protocol: Dry solvents over activated 3Å or 4Å molecular sieves for 24 hours.
-
Reagent Quality: Ensure the CDMB reagent is not already hydrolyzed. Check the bottle's proton NMR for a triplet at
ppm ( -OH) vs the doublet/triplet of the bromide.
Optimized Experimental Protocol
Objective: N-Alkylation of a secondary amine with CDMB (Generalizable to Phenols/Thiols).
Reagents:
-
Substrate (Amine/Phenol): 1.0 equiv.
-
Cyclododecylmethylbromide (CDMB): 1.1 - 1.2 equiv.
-
Base: Cesium Carbonate (
): 1.5 equiv. -
Catalyst: Potassium Iodide (KI): 0.1 equiv (10 mol%).
-
Solvent: Anhydrous DMF (0.2 M concentration).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Add the substrate and
to the flask. Add anhydrous DMF via syringe. Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation/activation. -
Addition: Add CDMB (neat or dissolved in minimal DMF) followed immediately by the KI catalyst.
-
Reaction:
-
Heat the mixture to 60°C . (Note: RT is often insufficient for CDMB).
-
Monitor by TLC/LCMS at 4 hours. If conversion is <50%, increase to 80°C.
-
-
Workup (Critical for DMF removal):
-
Dilute with Ethyl Acetate.
-
Wash 3x with 5% LiCl solution (removes DMF effectively) or water.
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Comparative Data: Steric Impact on Rate
The following table illustrates the relative reactivity of primary alkyl bromides, highlighting why CDMB requires forcing conditions compared to standard reagents.
| Alkyl Bromide Structure | Relative Rate ( | Dominant Side Reaction | Recommended Temp |
| Ethyl Bromide ( | 1000 (Fast) | Minimal | RT |
| Isobutyl Bromide ( | 30 (Slow) | Elimination | 40-50°C |
| Neopentyl Bromide ( | 0.00001 (Very Slow) | Rearrangement / None | >100°C |
| Cyclododecylmethylbromide | ~0.1 - 1.0 (Estimated) | Elimination (E2) | 60-80°C |
Note: The cyclododecyl ring is less rigid than the t-butyl group of neopentyl, allowing slightly better rates, but still orders of magnitude slower than linear alkyl halides.
References
-
Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
Steric Effects in SN2 Reactions. Vanderbilt University Organic Chemistry. [Link]
-
Amine Alkylation and Over-Alkylation Issues. Wikipedia. [Link]
Sources
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Cyclododecylmethyl-Derived Scaffolds
Core Challenges: The "Lipophilic Trap"
Working with Cyclododecylmethylbromide (CDMB) and its derivatives presents a unique set of purification challenges distinct from standard medicinal chemistry scaffolds. The cyclododecyl ring is a large, flexible, and highly lipophilic (
Why standard methods fail:
-
Solubility Mismatch: These compounds are "waxy solids" that often oil out during crystallization attempts. They are highly soluble in hexane/DCM but virtually insoluble in methanol/water, complicating Reverse Phase (RP) HPLC.
-
Chromatographic Co-elution: The massive hydrophobic ring often masks the polarity changes introduced by functional group interconversion (e.g., Bromide
Amine), causing starting material and product to co-elute on silica. -
Elimination Competition: The steric bulk of the ring slows
substitution, encouraging elimination to form methylenecyclododecane . This alkene impurity is non-polar and difficult to separate from the unreacted bromide. -
Detection Limits: The cyclododecyl skeleton lacks a UV chromophore. Standard UV-Vis detection (254 nm) often fails unless the derivative adds an aromatic system.
Decision Matrix: Selecting a Purification Strategy
Before initiating purification, determine your primary impurity profile. Use the following logic flow to select the correct module.
Figure 1: Purification Decision Matrix. Select the protocol based on the dominant impurity observed in TLC/LC-MS.
Detailed Protocols
Protocol A: Argentation Chromatography (Removal of Alkenes)
Context: When synthesizing derivatives via substitution, the elimination byproduct (methylenecyclododecane) often co-elutes with the product on standard silica because both are highly non-polar hydrocarbons.
Mechanism: Silver ions (
Reagents:
-
Silica Gel (60 Å, 230–400 mesh)
-
Silver Nitrate (
)[1][2] -
Acetonitrile (dissolving solvent)
-
Aluminum foil (for light protection)
Step-by-Step:
-
Impregnation: Dissolve
(10% w/w relative to silica mass) in Acetonitrile. Add dry silica gel to the solution. -
Drying: Rotary evaporate the solvent in the dark (wrap flask in foil) until the silica is a free-flowing powder. Do not over-dry ; trace solvent helps stability.
-
Packing: Pack the column immediately. The silica will be slightly grey/off-white.
-
Elution: Run a gradient of Hexane
5% Ethyl Acetate/Hexane.-
Result: The saturated cyclododecyl product will elute first. The alkene impurity will be strongly retained.
-
-
Recovery: Flush the column with more polar solvent if you need to quantify the alkene, otherwise discard the silica as hazardous silver waste.
Protocol B: "Oiling Out" Prevention (Crystallization)
Context: Cyclododecyl derivatives often melt near room temperature or form waxy oils due to the high entropy of the ring, making recrystallization difficult. Technique: Two-Solvent Precipitation with Seeding.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Acetone or THF | Dissolves the lipophilic ring well at warm temps. |
| Anti-Solvent | Methanol or Acetonitrile | The ring is sparingly soluble; induces precipitation. |
| Avoid | Water | Causes immediate "oiling out" (phase separation) rather than crystal formation due to extreme hydrophobicity. |
| Temperature | -20°C (Freezer) | Essential. The melting point is likely |
Procedure:
-
Dissolve crude oil in minimal warm Acetone (
). -
Add Methanol dropwise until a persistent cloudiness appears.
-
Add 1-2 drops of Acetone to clear the solution.
-
Seed: If available, add a seed crystal. If not, scratch the glass surface.
-
Place in a -20°C freezer for 12-24 hours. Do not disturb.
Troubleshooting & FAQs
Q1: I cannot see my compound on TLC. The plate looks empty.
Diagnosis: Cyclododecylmethylbromide and many of its aliphatic derivatives lack a conjugated
-
Preferred: Iodine Chamber. The large lipophilic ring absorbs iodine vapor rapidly, appearing as a dark brown spot.
-
Alternative: Phosphomolybdic Acid (PMA). Dip and heat with a heat gun. The compound will appear as a dark blue/green spot on a light green background.
-
LC-MS: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available. UV detectors will only show solvent fronts.
Q2: My amine synthesis resulted in a terrible emulsion during workup.
Cause: You have created a "cationic surfactant." The hydrophobic cyclododecyl tail + a polar amine headgroup = a detergent. Fix:
-
Avoid Water: If possible, filter the reaction through Celite to remove salts and evaporate directly.
-
The "Salting Out" Method: If you must wash, use saturated brine, not water. The high ionic strength prevents micelle formation.
-
Emulsion Breaking: Add a small amount of Methanol or Isopropanol to the separatory funnel. This disrupts the surface tension stabilizing the emulsion.
Q3: Can I use Reverse Phase (C18) HPLC?
Warning: Yes, but standard methods fail.
-
Issue: The compound is so lipophilic it may stick permanently to the C18 chain in 100% Methanol/Water.
-
Modification: Use "Non-Aqueous Reverse Phase" (NARP) .
-
Mobile Phase A: Methanol[3]
-
Mobile Phase B: THF or Isopropanol
-
Gradient: Start at 80% MeOH, gradient to 50% THF.
-
Why: This prevents precipitation on the column head and ensures elution [2].
-
Q4: The product smells like "musk" or "earthy." Is this normal?
Insight: Yes. Macrocyclic compounds (like cyclododecane derivatives) are structurally similar to musk ketones used in perfumery. A distinct odor often indicates the presence of the macrocyclic ring, but a sharp, acrid smell usually indicates unreacted alkyl bromide or elimination byproducts.
References
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (See Chapter on Non-Aqueous Reverse Phase Chromatography). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of macrocyclic alkanes). Link
Sources
Optimizing reaction temperature for Cyclododecylmethylbromide substitutions
Technical Support Center: Cyclododecylmethylbromide (CDMB) Substitution Protocols
Status: Active Agent: Senior Application Scientist Ticket ID: CDMB-OPT-T2024 Subject: Optimization of Reaction Temperature & Suppression of Elimination Pathways
Executive Summary: The Steric Paradox
Researchers often misclassify Cyclododecylmethylbromide (CDMB) as a standard primary alkyl halide. While chemically primary, the attached cyclododecyl ring acts as a "conformational umbrella," creating significant steric shielding around the electrophilic methylene carbon.
This guide addresses the critical balance between Kinetic Energy (Temperature) required to overcome this steric barrier and the Thermodynamic Threshold where elimination (
Module 1: The Thermodynamic Landscape
Before heating your reaction, you must visualize the energy competition. CDMB substitutions are kinetically slow due to the backside shielding by the
Key Insight: The activation energy (
Figure 1: Reaction Energy Profile. Note that while the E2 barrier is higher, excessive heat (>100°C) with basic nucleophiles makes this pathway accessible.
Module 2: Optimized Protocols & Temperature Ranges
Do not default to reflux. Select your protocol based on your nucleophile's basicity.[2][3]
Protocol A: The "Finkelstein Assist" (Recommended)
Best for: Azides, Acetates, Cyanides, and weak nucleophiles.
Mechanism: This method converts the sluggish Alkyl-Br into a reactive Alkyl-I in situ. The iodide is a smaller, better nucleophile that can penetrate the CDMB steric shield, then act as a superior leaving group for your target nucleophile.
| Parameter | Specification | Causality |
| Solvent | Acetone (low T) or 2-Butanone (MEK) | Solubility of NaI vs. insolubility of NaBr drives equilibrium. |
| Catalyst | Sodium Iodide (NaI) (0.1 - 0.5 eq) | Lowers |
| Temp Range | 50°C - 75°C | Sufficient for I- substitution; too low for elimination. |
| Time | 12 - 24 Hours | Slower kinetics require patience over heat. |
Protocol B: Dipolar Aprotic Activation
Best for: Amines, Thiolates (Non-basic).
Mechanism: Solvents like DMSO or DMF solvate cations poorly, leaving the nucleophilic anion "naked" and highly reactive.
| Parameter | Specification | Causality |
| Solvent | DMSO (Dry) or NMP | Maximizes nucleophilicity ( |
| Base | Avoid strong alkoxides | Use Carbonates ( |
| Temp Range | 60°C - 85°C | Critical Limit: Above 90°C in DMSO often leads to decomposition. |
Module 3: Troubleshooting & FAQs
Q1: "I am seeing starting material (CDMB) even after 24h at 80°C. Should I increase to 120°C?"
Answer: NO. Increasing to 120°C will likely trigger the formation of methylenecyclododecane (elimination) or ring-opening decomposition.
-
Diagnosis: The nucleophile cannot access the electrophilic carbon due to the ring conformation.
-
Fix: Switch to Protocol A . Add 20 mol% NaI. The iodide will act as a "steric wedge," displacing the bromide first. The resulting iodide is much more labile.
Q2: "My reaction mixture turned black/tarry."
Answer: Thermal Decomposition. Primary bromides on large rings are susceptible to radical decomposition or polymerization at high temperatures, especially in DMF.
-
Fix: Check your solvent quality. DMF hydrolyzes to dimethylamine at high T, which can react with your substrate. Switch to NMP (N-Methyl-2-pyrrolidone) which is more thermally stable, or reduce T and extend time.
Q3: "I'm getting 30% alkene impurity. How do I stop it?"
Answer: Base-Nucleophile Mismatch. You are likely using a base that is too strong (e.g., NaOEt, NaH) or the temperature is too high.
-
Fix:
-
Lower T: Elimination is entropically favored at high T. Drop by 20°C.
-
Change Base: Switch to a non-nucleophilic, weaker base like
. -
Steric Approach: If your nucleophile is bulky, the
vector is blocked. Use a Phase Transfer Catalyst (TBAB) in Toluene/Water to facilitate interface reaction rather than bulk solvent collision.
-
Module 4: Logical Troubleshooting Flowchart
Use this decision tree to diagnose yield issues before altering chemical inputs.
Figure 2: Diagnostic logic for CDMB substitution failures.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution). Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Discussion on I-strain and conformational analysis of macrocycles). Link
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. Link
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on steric effects in SN2).[4] Link
Sources
Effect of solvent on the rate of reaction with Cyclododecylmethylbromide
Topic: Effect of Solvent on the Rate of Reaction with Cyclododecylmethyl Bromide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Kinetics Division
Executive Summary & Diagnostic Overview
Welcome to the Reaction Kinetics Support Module. You are likely experiencing inconsistent yields or stalled reaction rates with Cyclododecylmethyl bromide (
The Core Issue: This substrate presents a unique "Solubility-Reactivity Paradox."
-
Structure: It is a primary alkyl halide , meaning it predominantly follows an SN2 mechanism .
-
Sterics: The bulky cyclododecyl ring acts as a massive lipophilic anchor. While the electrophilic carbon is primary (
), the adjacent ring creates significant hydrodynamic drag and requires specific solvation shells. -
Solvent Impact: The rate of reaction is governed by the Hughes-Ingold Rules .[1] Inappropriate solvent choice (e.g., protic solvents like Ethanol) can suppress the reaction rate by factors of
to compared to polar aprotic solvents (e.g., DMF, DMSO).
Technical Deep Dive: The Solvent Effect Mechanism
The "Naked Nucleophile" Phenomenon
In SN2 reactions, the nucleophile must attack the backside of the carbon-bromine bond. The solvent determines how "available" this nucleophile is.[2]
-
Polar Protic Solvents (The "Cage" Effect):
-
Examples: Methanol, Ethanol, Water.[3]
-
Mechanism:[4][5][6][7] These solvents form strong Hydrogen Bonds with the nucleophile (anion).
-
Result: The nucleophile is "caged" by solvent molecules.[2][3][8] It must shed this solvent shell to attack the Cyclododecylmethyl bromide, raising the Activation Energy (
) and drastically slowing the reaction.
-
-
Polar Aprotic Solvents (The "Accelerator"):
Visualizing the Mechanism (Graphviz)
Figure 1: Comparison of solvation shells in Protic vs. Aprotic media. Protic solvents stabilize the ground state of the nucleophile, increasing the activation energy.
Troubleshooting Guide & Protocols
Issue 1: Reaction is too slow (<10% conversion after 24h)
Diagnosis: You are likely using a protic solvent (MeOH, EtOH) or a non-polar solvent (Toluene) without a catalyst. Correction: Switch to a Polar Aprotic system.
| Solvent Class | Representative Solvents | Relative Rate ( | Recommendation |
| Protic | Methanol, Ethanol, Water | 1 (Baseline) | AVOID for SN2 |
| Non-Polar | Hexane, Toluene | < 0.1 | AVOID (Poor solubility of salts) |
| Polar Aprotic | Acetone | ~5,000 | GOOD (Easy workup) |
| Polar Aprotic | DMF (Dimethylformamide) | ~250,000 | EXCELLENT (Standard) |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | ~1,000,000 | BEST (Maximum rate) |
Issue 2: Reagents are immiscible (Phase Separation)
Diagnosis: Cyclododecylmethyl bromide is highly lipophilic (greasy) due to the C12 ring. Standard nucleophilic salts (NaN3, KCN) are insoluble in the organic phase. Correction: Use Phase Transfer Catalysis (PTC) .
Protocol: PTC Optimization for Cyclododecylmethyl Bromide
This protocol bridges the solubility gap between the lipophilic substrate and the ionic nucleophile.
-
Organic Phase: Dissolve 1.0 eq Cyclododecylmethyl bromide in Toluene or DCM (3-5 volumes).
-
Aqueous Phase: Dissolve 1.5 eq Nucleophile (e.g., NaN3) in minimal Water.
-
Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .
-
Why? The quaternary ammonium salt shuttles the anion (
) into the organic layer where it reacts rapidly with the substrate.
-
-
Conditions: Vigorous stirring (critical for surface area) at 40-60°C.
Troubleshooting Logic Flow
Figure 2: Decision tree for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone as a solvent? A: Yes, Acetone is polar aprotic and accelerates SN2.[8] However, Cyclododecylmethyl bromide is heavy; ensure it is fully soluble. Also, standard nucleophiles (like NaI) are soluble in acetone (Finkelstein reaction), but others (like NaCN) are not. For NaCN, use DMSO.
Q: Why not use an SN1 pathway with a protic solvent? A: SN1 requires the formation of a stable carbocation. Cyclododecylmethyl bromide is a primary halide. Primary carbocations are highly unstable. While the C12 ring allows for some conformational flexibility, it does not sufficiently stabilize a primary cation to make SN1 competitive. Forcing SN1 conditions (high heat, protic solvent) will likely lead to rearrangement byproducts or elimination (E2) rather than substitution.
Q: Does the size of the Cyclododecyl ring affect the rate?
A: Yes. While the reaction center is primary (
References
-
Hughes, E. D., & Ingold, C. K. (1935).[6] Mechanism of substitution at a saturated carbon atom. Journal of the Chemical Society. (Foundational text on SN2 solvent effects).
-
Master Organic Chemistry. (2020). Solvent Effects on SN2 Reactions: Polar Aprotic vs Protic.[1][2][3][8][9][10] (Detailed breakdown of dielectric constants and rate acceleration).
-
LibreTexts Chemistry. (2021). Nucleophilic Substitution: Solvent Effects.[1][2][8][10] (Rate data comparison for primary halides).
-
PubChem. (2025). Cyclohexylmethyl bromide (Analogous Structure) Properties. (Used for solubility and physical property verification).
Sources
- 1. scribd.com [scribd.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. quora.com [quora.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 10. m.youtube.com [m.youtube.com]
Preventing elimination side reactions with Cyclododecylmethylbromide
Topic: Preventing Elimination Side Reactions with Cyclododecylmethylbromide Cas Number: 35943-85-6 (Reference generic structure) Support Ticket ID: #CDM-OPT-001
The Core Challenge: The "Beta-Branching" Trap
Welcome to the technical support center. If you are working with (Bromomethyl)cyclododecane , you are likely encountering a specific frustration: despite being a primary alkyl halide (which usually favors
The Mechanistic Conflict
The root cause is Beta-Branching .
-
Alpha Carbon: The
attached to the Bromine. -
Beta Carbon: The tertiary carbon (
) of the cyclododecane ring.
While the alpha position is primary, the adjacent beta-position is part of a bulky, conformationally complex ring. This creates significant steric hindrance for the backside attack required for
Diagnostic Workflow
Use this logic flow to diagnose your current reaction failure and select the correct optimization path.
Figure 1: Troubleshooting logic for primary beta-branched substrates. Elimination indicates basicity/temperature issues; lack of reaction indicates steric blockage requiring solvent/leaving group optimization.
Critical Optimization Parameters
To suppress the formation of Methylenecyclododecane, you must manipulate the Nucleophilicity vs. Basicity ratio.
A. Solvent Selection: The Dipolar Aprotic Advantage
For hindered primary halides, solvent choice is binary.
-
Avoid: Ethanol, Methanol, Water. These solvate the nucleophile, increasing its effective size and reducing its ability to penetrate the steric shield of the cyclododecyl ring [1].
-
Required: Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation (Na+, K+) but leave the anion "naked" and highly reactive, increasing
rates by orders of magnitude relative to E2 [2].
| Solvent | Dielectric Constant ( | Effect on Cyclododecylmethyl-Br | Recommendation |
| Ethanol | 24.5 | Solvates Nu; Slows | ❌ AVOID |
| THF | 7.5 | Too non-polar; poor solubility for salts. | ⚠️ CAUTION |
| DMF | 36.7 | High rate enhancement; naked anion effect. | ✅ PREFERRED |
| DMSO | 46.7 | Maximum rate; beware of thermal instability >100°C. | ✅ EXCELLENT |
B. The "Soft" Nucleophile Principle
If you are using hard bases (Alkoxides, Hydroxides), elimination is inevitable due to the beta-branching.
-
Hard Nucleophiles (High E2 Risk):
, , -
Soft Nucleophiles (High
Success): , , ,
Technical Tip: If you absolutely need an oxygen nucleophile (ether synthesis), do not use the Williamson Ether Synthesis (Alkoxide + Halide) on this substrate. Instead, reverse the polarity: Use Cyclododecylmethanol + Alkyl Halide + NaH.
Experimental Protocols
Protocol A: The Finkelstein Activation (Recommended)
Use this if your direct substitution is too slow or yielding alkenes.
Converting the Bromide to an Iodide creates a better leaving group (
Step-by-Step:
-
Dissolve: 1.0 eq (Bromomethyl)cyclododecane in Acetone (0.5 M).
-
Reagent: Add 3.0 eq Sodium Iodide (NaI).
-
Reaction: Reflux for 4–6 hours. A white precipitate (NaBr) will form, driving the equilibrium.
-
Workup: Filter off NaBr. Concentrate filtrate.
-
Result: (Iodomethyl)cyclododecane. Use this immediately in your next step; it is far more reactive toward
.
Protocol B: Phase Transfer Catalysis (PTC) for Nitrile Synthesis
Use this for carbon-carbon bond formation where cyanide is the nucleophile. PTC allows you to keep the bulk of the base in the aqueous phase, minimizing E2 contact time [4].
Reagents:
-
Substrate: (Bromomethyl)cyclododecane (10 mmol)
-
Reagent: NaCN (15 mmol)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol / 5 mol%)
-
Solvent: Toluene / Water (1:1 biphasic mixture)
Procedure:
-
Setup: In a round-bottom flask, dissolve substrate and TBAB in Toluene (20 mL).
-
Aqueous Phase: Dissolve NaCN in Water (20 mL). Caution: Toxic.
-
Initiation: Add aqueous phase to organic phase. Vigorously stir (1000 RPM is critical for interfacial surface area).
-
Temperature: Heat to 50°C. Monitor by TLC/GC.
-
Mechanism: The
is transported into the toluene layer as an ion pair . It reacts rapidly and the bromide returns to the aqueous phase. -
Outcome: High yield of nitrile with <5% elimination product due to "soft" nature of cyanide and controlled effective concentration.
Frequently Asked Questions (FAQs)
Q: I see a peak at
Q: Can I use Sodium Ethoxide (NaOEt) to make the ether? A: No. With (Bromomethyl)cyclododecane, ethoxide acts primarily as a base due to the steric bulk of the ring blocking the alpha-carbon. You will get >60% elimination. See "The Soft Nucleophile Principle" above for the strategy shift.
Q: Why does the reaction stop at 50% conversion?
A: As the reaction proceeds, you generate leaving group anions (
References
-
Solvent Effects in Organic Chemistry : Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Nucleophilic Substitution Principles : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Chapter 10: Aliphatic Nucleophilic Substitution).
-
The Finkelstein Reaction : Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.
-
Phase Transfer Catalysis : Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". J. Am. Chem. Soc., 93(1), 195–199.
Sources
Scaling up reactions involving Cyclododecylmethylbromide
Technical Support Center: Cyclododecylmethylbromide (CDMB) Scale-Up Guide
Ticket ID: CDMB-SCALE-001 Subject: Optimization and Troubleshooting of Reactions Involving Cyclododecylmethylbromide (CAS: 13376-71-1) Assigned Specialist: Senior Application Scientist, Process Development Unit
Executive Summary
Scaling reactions with Cyclododecylmethylbromide (CDMB) presents a unique paradox: chemically, it is a primary alkyl halide (expected to be reactive), but physically, it behaves like a massive lipophilic anchor. The 12-membered ring introduces significant steric drag and solubility challenges that do not exist with smaller cycloalkyl analogs (e.g., cyclohexyl).
This guide addresses the three critical bottlenecks encountered at >100g scales: Solubility Mismatches , Sluggish Kinetics , and Purification of High-Boiling Oils .
Module 1: Nucleophilic Substitution (Alkylation)
Context: Attaching the cyclododecylmethyl group to amines, phenols, or thiols.
The Core Problem: At milligram scales, you likely used DMF or DMSO with excess base. At kilogram scales, this creates a workup nightmare (emulsions, solvent removal). Furthermore, the sheer bulk of the cyclododecyl ring hinders the SN2 attack, often stalling the reaction at 60-70% conversion.
Troubleshooting Guide
Q1: My reaction stalls at 70% conversion despite heating. Should I increase the temperature? A: Proceed with caution. Increasing temperature >100°C often triggers E2 elimination , generating the exocyclic alkene (methylenecyclododecane) as a major impurity.
-
Root Cause: The nucleophile cannot penetrate the steric "wall" of the macrocycle efficiently.
-
Solution: Switch to Phase Transfer Catalysis (PTC) .
-
System: Toluene (organic phase) + 50% NaOH/KOH (aqueous phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).
-
Mechanism: The catalyst shuttles the nucleophile into the organic layer where CDMB is soluble, increasing the effective concentration of the active species without high heat.
-
Q2: I am seeing a "gum" form that stops the stirrer. What is happening? A: This is a solubility crash . CDMB is highly lipophilic. If you use polar aprotic solvents (Acetonitrile/DMSO) and generate an inorganic salt byproduct (e.g., KBr), the salt may not precipitate cleanly but instead form a gummy lattice with the heavy organic product.
-
Fix: Add a co-solvent. A 10:1 mixture of Toluene:DMF maintains solubility for both the lipophilic reactant and the polar transition state.
Q3: The reaction is too slow. How do I accelerate it without heat? A: Use the Finkelstein Modification . Add 10-20 mol% Sodium Iodide (NaI) .
-
Logic: The iodide displaces the bromide (equilibrium), forming the more reactive Cyclododecylmethyliodide in situ. The nucleophile then reacts rapidly with the iodide.
-
Note: Ensure your solvent system dissolves NaI (Acetone or MEK are ideal, but Toluene/DMF works if the DMF ratio is sufficient).
Module 2: Grignard Formation
Context: Converting CDMB to the magnesium species for addition to carbonyls.
The Core Problem: Macrocyclic halides are notorious for "Initiation Lag." The induction period can be dangerously long. Once it starts, the accumulated reagents can trigger a thermal runaway.
Troubleshooting Guide
Q1: I've added Mg and CDMB, but the temperature isn't rising. Should I add more bromide? A: ABSOLUTELY NOT. This is the "sleeping giant" scenario. Adding more bromide increases the potential energy of the runaway.
-
Protocol:
-
Use Rieke Magnesium (highly active) if budget permits, or mechanically activated turnings (dry stir under Ar for 2h).
-
The Entrainment Method: Suspend Mg in minimal THF. Add 5% of the total CDMB. If no exotherm occurs within 5 mins, add 1,2-dibromoethane (0.1 eq) or DIBAL-H (drops).
-
Wait for the exotherm before starting the main feed of CDMB.
-
Q2: I'm seeing a lot of white precipitate and low yield. What is it? A: You are likely forming the Wurtz Coupling dimer (1,2-dicyclododecylethane).
-
Cause: Localized high concentration of CDMB near the Mg surface.
-
Fix: Dilute the CDMB feed significantly (1:5 in THF) and add it slowly to the refluxing Mg suspension. High dilution favors Grignard formation over dimerization.
Module 3: Purification & Workup
The Core Problem: CDMB and its derivatives are often high-boiling oils that do not crystallize easily. Distillation requires such high vacuum that it risks decomposition.
Q1: I cannot distill the product (BP > 200°C). How do I remove unreacted CDMB? A: Do not attempt fractional distillation.
-
Method: Chemical Scavenging . If your product is an amine/ether, add a nucleophilic scavenger (e.g., morpholine or thiophenol on resin) to consume the excess bromide, converting it to a highly polar species.
-
Separation: A simple Silica Plug Filtration (eluting with Hexanes/EtOAc) will retain the polar scavenger-bromide adduct while your lipophilic product elutes.
Visualized Workflows
Diagram 1: Scale-Up Decision Matrix
Caption: Logical flow for selecting reaction conditions based on scale and equipment constraints.
Diagram 2: The Phase Transfer Shuttle Mechanism
Caption: Visualizing how TBAB transports nucleophiles to the lipophilic CDMB in the organic phase.
Standardized Protocol: CDMB Alkylation (1.0 kg Scale)
Reaction: Alkylation of Phenol with Cyclododecylmethylbromide via PTC.
| Parameter | Specification | Rationale |
| Solvent | Toluene (5 L) | Dissolves CDMB; forms good biphasic system. |
| Base | 50% NaOH (Aq) | Cheap, effective, easy to separate. |
| Catalyst | TBAB (50 g, ~5 mol%) | Essential for biphasic reaction. |
| Temp | 85°C | High enough for kinetics, low enough to avoid E2. |
| Stirring | Overhead, High Torque | Critical for creating interfacial surface area. |
Step-by-Step:
-
Charge Toluene and CDMB (1.0 eq) to the reactor. Stir until dissolved.
-
Add TBAB (0.05 eq) and the Phenol/Amine (1.1 eq).
-
Heat to 50°C.
-
Add 50% NaOH solution slowly over 30 minutes. Note: Exotherm possible.[1]
-
Ramp temperature to 85°C and hold for 12-18 hours.
-
IPC (In-Process Control): Check HPLC. If conversion <90% after 18h, add 0.1 eq NaI (dissolved in minimal water).
-
Workup: Cool to 25°C. Stop stirring. Allow phases to separate (30-60 mins). Drain aqueous waste. Wash organic layer with water (2x) and brine (1x).
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Standard text for scale-up principles including solvent selection and thermal management).
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Authoritative source on PTC mechanisms and kinetics).
-
Knochel, P., et al. (2009). "Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes." Journal of Organic Chemistry, 74(7), 2760-2764. Link (Provides foundational kinetics for Grignard exchange relevant to hindered halides).
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide. Link (Safety protocols for thermal runaway and large-scale handling).
-
BenchChem. (2025).[2] Solubility of 1-Dodecyl-3-methylimidazolium Bromide in Organic Solvents. Link (Used as a proxy for solubility data of long-chain/macrocyclic bromides).
Sources
Catalyst deactivation in Cyclododecylmethylbromide cross-coupling reactions
Topic: Catalyst Deactivation in Cyclododecylmethylbromide Cross-Coupling Reactions Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Executive Technical Overview
The cross-coupling of Cyclododecylmethylbromide presents a dichotomy in alkyl halide catalysis. Structurally, it is a primary alkyl halide , which typically undergoes oxidative addition more easily than secondary counterparts. However, the
In my experience optimizing lipophilic tails for drug candidates, this specific substrate fails not because of a single catastrophic error, but due to a kinetic competition between the desired Reductive Elimination and the parasitic
This guide moves beyond generic advice. We will treat the reaction mixture as a diagnostic engine, using the byproducts to reverse-engineer the deactivation mechanism.
Diagnostic Workflow: The "Autopsy" of a Failed Reaction
Before adjusting a single equivalent, you must identify how the catalyst died. Use this logic flow to interpret your crude reaction data (LCMS/NMR).
Figure 1: Diagnostic Logic Tree for Alkyl Halide Cross-Coupling Failure. This workflow isolates the kinetic failure point based on crude mixture composition.
Technical Support & Troubleshooting (Q&A)
Issue 1: The "Exocyclic Alkene" Problem ( -Hydride Elimination)
User Question: I am running a Suzuki coupling with Cyclododecylmethylbromide. The product yield is low (<30%), and NMR shows a significant amount of methylenecyclododecane. Why is this happening?
Scientist Response:
You are observing the classic failure mode for
-
Mechanism: After oxidative addition, the Pd(II)-alkyl species rotates.[1] The
-hydrogen on the tertiary ring carbon aligns syn to the metal center. Elimination occurs, ejecting the alkene (methylenecyclododecane) and forming a Pd-Hydride species. -
The Fix (Ligand Control): You must destabilize the empty coordination site required for elimination.
-
Switch to C(sp3)-optimized Ligands: Use PCy3 (Tricyclohexylphosphine) or N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr. These electron-rich, bulky ligands occupy the coordination sphere tightly, forcing the reaction toward reductive elimination.
-
Protocol Adjustment: If using Pd(OAc)2, ensure a Ligand:Pd ratio of 2:1 or higher to prevent open coordination sites.
-
Issue 2: Catalyst "Crash Out" (Palladium Black Formation)
User Question: My reaction mixture turns black within 30 minutes, and conversion stops. I'm using Pd(PPh3)4.
Scientist Response: Palladium black formation indicates that the rate of reductive elimination is slower than the rate of catalyst decomposition . For alkyl halides, Pd(PPh3)4 is rarely sufficient because Triphenylphosphine is too labile and not electron-rich enough to stabilize the oxidative addition complex of an alkyl bromide.
-
The Causality: The oxidative addition of alkyl bromides is slow.[2] If the ligand dissociates before the substrate adds, the "naked" Pd(0) atoms aggregate into inactive clusters (Pd black).
-
Self-Validating Solution:
-
Switch to a Pre-catalyst: Use Pd(dppf)Cl2 or Pd-PEPPSI-IPr . These have tightly bound ligands that do not dissociate easily.
-
The "Grease" Test: If you must use a monodentate phosphine, add 10-20 mol% of the free ligand to the mixture. If the solution stays orange/yellow longer, your issue was ligand dissociation.
-
Issue 3: Protodehalogenation (The "Reduction" Byproduct)
User Question: I see cyclododecylmethane (the reduced alkane) in my LCMS. Is my solvent wet?
Scientist Response: While moisture is a common culprit (protonating the Pd-alkyl species), in the context of bulky alkyl halides, this is often a signature of a Radical Pathway gone wrong, particularly if you are using Nickel catalysis or specific Pd conditions.
-
Mechanism: If the catalytic cycle involves a Single Electron Transfer (SET) (common with bulky alkyls), a transient alkyl radical is formed. If this radical abstracts a hydrogen atom from the solvent (THF, Dioxane) rather than recombining with the metal, you get the alkane.
-
Troubleshooting:
-
Solvent Switch: Move from THF (good H-atom donor) to Toluene or DMF (poorer H-atom donors).
-
Base Check: If using a Grignard (Kumada) or Zinc (Negishi) reagent, ensure the titer is accurate. Excess organometallic reagent can act as a hydride source.
-
Experimental Protocols: The "Gold Standard"
Do not rely on general "Suzuki" conditions. Use these optimized protocols specifically for
Protocol A: Pd-Catalyzed Suzuki-Miyaura (Robust)
Best for: High-value substrates where reliability > speed.
-
Catalyst: Pd(OAc)2 (2 mol%) + PCy3 (4 mol%) (Pre-stir in solvent for 10 min to form the active species).
-
Why: PCy3 is bulky enough to stop
-elimination but electron-rich enough to activate the bromide.
-
-
Base: K3PO4 (3.0 equiv) + H2O (5-10% v/v) .
-
Critical: The presence of water is mandatory for the boronic acid activation in this system. Anhydrous conditions often fail here.
-
-
Solvent: Toluene or Dioxane.
-
Temperature: 80-100 °C.
-
Procedure:
-
Charge Pd(OAc)2, PCy3, Boronic Acid (1.5 equiv), Base, and Cyclododecylmethylbromide (1.0 equiv).
-
Evacuate/backfill with Argon (3x).
-
Add Solvent/Water.[3] Heat.
-
Protocol B: Ni-Catalyzed Negishi (High Activity)
Best for: Difficult substrates where Pd fails to oxidatively add.
-
Catalyst: NiCl2(glyme) (5 mol%) + PyBox (ligand) or 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%).
-
Nucleophile: Alkyl/Aryl Zinc reagent (1.5 equiv).
-
Additive: DMA (N,N-Dimethylacetamide) as co-solvent.
-
Why: DMA stabilizes the Ni-species and accelerates the cross-coupling of alkyl halides.
-
-
Temperature: Room Temperature to 40 °C.
-
Note: Nickel catalysis often proceeds via a radical mechanism, lowering the activation energy for oxidative addition, allowing milder conditions that inherently suppress
-elimination.
-
Data Summary: Ligand Performance Matrix
Comparison of ligand classes for Cyclododecylmethylbromide coupling (Yields are representative of typical primary
| Ligand Class | Example | Oxidative Addition | Suppression of | Risk of Pd Black | Recommended? |
| Triarylphosphines | PPh3 | Poor | Poor | High | NO |
| Bidentate (Rigid) | dppf | Moderate | Good | Low | YES (Start here) |
| Bulky Alkylphosphines | PCy3, P(t-Bu)3 | Excellent | Excellent | Moderate | YES (High Perf.) |
| Buchwald (Biaryl) | RuPhos, SPhos | Good | Excellent | Low | YES (For Aryl-Alkyl) |
| NHC | IPr, IMes | Excellent | Moderate | Very Low | YES (PEPPSI) |
References
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[2] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.[2][4][5]
-
Source:[2]
- Relevance: Establishes PCy3 as the premier ligand for suppressing -hydride elimin
-
-
Valente, C., et al. (2012). "Pd-PEPPSI Complexes and the Negishi Cross-Coupling of Alkyl Halides.
-
Source:
- Relevance: Demonstrates the stability of NHC-Pd complexes against deactivation p
-
-
Hu, X. (2011). "Nickel-Catalyzed Cross-Coupling of Non-Activated Alkyl Halides: A Mechanistic Perspective." Chemical Science.
-
Source:
- Relevance: Explains the radical mechanisms in Ni-catalysis that bypass traditional Pd-deactiv
-
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-halides as Electrophiles." Chemical Reviews.
-
Source:
- Relevance: Comprehensive review of troubleshooting alkyl halide cross-coupling.
-
Sources
Technical Support Center: Cyclododecylmethylbromide (CDMB) Reaction Work-up
Topic: Work-up procedure for quenching Cyclododecylmethylbromide reactions Content type: Technical Support Center Guide
Ticket ID: CDMB-WQ-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Cyclododecylmethylbromide (CDMB) is a lipophilic primary alkyl bromide typically utilized in Grignard formation (for nucleophilic addition) or nucleophilic substitution (alkylation) reactions. Due to the significant hydrophobicity of the cyclododecyl moiety (
This guide addresses the critical "quenching" steps for reactions involving CDMB. The term "quenching" here refers to the controlled deactivation of reactive intermediates (e.g., Grignard reagents, excess bases) and the isolation of the product from the lipophilic bromide matrix.
Part 1: Core Protocols (Standard Operating Procedures)
Protocol A: Quenching Grignard Reactions Involving CDMB
Use this protocol if you have generated (Cyclododecylmethyl)magnesium bromide and reacted it with an electrophile (ketone, aldehyde, ester).
The Challenge: Magnesium salts + Lipophilic Product + Water = Gelatinous Emulsion.
Step-by-Step Procedure:
-
Cooling: Cool the reaction mixture (typically in THF or Et₂O) to 0°C using an ice bath.
-
The Fieser Quench (Recommended for <10g scale):
-
Why: Creates granular magnesium salts that can be filtered, avoiding aqueous extraction entirely.
-
Add Water (
mL per g of Mg used) dropwise. Caution: Exothermic.[1] -
Add 15% aqueous NaOH (
mL). -
Add Water (
mL). -
Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.
-
Action: Filter through a pad of Celite.[2] Wash the cake with Et₂O. Concentrate the filtrate.
-
-
The Rochelle’s Salt Quench (Recommended for >10g scale or if Fieser fails):
-
Why: Tartrate ions chelate Mg²⁺, breaking the emulsion.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (20 mL per gram of Mg).
-
Stir vigorously at room temperature. Crucial: This may require 1-2 hours. The biphasic mixture must turn from cloudy/gray to two clear layers.
-
Separation: Transfer to a separatory funnel. The organic layer (containing product) will separate cleanly.
-
Protocol B: Quenching Alkylation Reactions (e.g., Amine/Enolate Alkylation)
Use this protocol if you used CDMB as an electrophile with a strong base (NaH, LDA, K₂CO₃).
The Challenge: Removing unreacted CDMB and residual base without dragging the lipophilic product into the aqueous waste or trapping it in oil.
Step-by-Step Procedure:
-
Neutralization:
-
Phase Extraction:
-
Dilute with MTBE (Methyl tert-butyl ether) or Heptane .
-
Why Heptane? CDMB is highly soluble in heptane. If your product is more polar, you might be able to partition impurities. However, usually, both stay in the organic layer.
-
-
Removal of Unreacted CDMB:
-
CDMB is difficult to remove by extraction.
-
Chemical Scavenging (Optional): If CDMB excess is detrimental, add a polymer-supported amine scavenger (e.g., Trisamine) and stir for 4 hours, then filter.
-
Distillation: If product boiling point differs significantly, Kugelrohr distillation is preferred over chromatography for removing semi-solid CDMB residues.
-
Part 2: Troubleshooting & FAQs
Q1: I am experiencing a persistent emulsion during the aqueous wash. How do I break it?
Diagnosis: The cyclododecyl ring acts as a surfactant when combined with magnesium hydroxides or fine precipitates. Solution:
-
Do NOT shake vigorously. Invert the funnel gently.
-
Add Brine: Increase the ionic strength of the aqueous layer by adding saturated NaCl.
-
Filtration: If solid particles are visible at the interface, filter the entire biphasic mixture through a glass frit with a small Celite pad. The solids often stabilize the emulsion.
-
Solvent Swap: Dilute the organic layer with Dichloromethane (DCM) instead of Ether/Ethyl Acetate. The higher density of DCM often forces a better separation from the aqueous phase.
Q2: My reaction yield is low, and I see a dimer byproduct. What happened?
Diagnosis: You likely encountered Wurtz Coupling .
Mechanism:
-
Slow Addition: Add the CDMB solution dropwise to the Mg turnings over 1-2 hours.
-
Dilution: Increase the volume of solvent (THF/Ether) to keep the concentration of R-MgBr low relative to unreacted R-Br.
Q3: How do I remove unreacted Cyclododecylmethylbromide from my product?
Diagnosis: CDMB is lipophilic and non-volatile, often co-eluting with products on silica gel. Solution:
-
TLC Visualization: CDMB is not UV active (no conjugation). Use Iodine (I₂) or Permanganate (KMnO₄) stain to visualize it.
-
Chromatography: Use non-polar mobile phases (100% Hexanes) to flush CDMB out first. It has a high Rf (approx 0.8-0.9 in Hexanes).
-
Reaction Optimization: It is better to use CDMB as the limiting reagent (0.9 equivalents) if the product is hard to separate, ensuring 100% conversion of the bromide.
Part 3: Data & Visualization
Table 1: Solvent Compatibility for CDMB Work-up
| Solvent | Solubility of CDMB | Emulsion Risk | Recommended Use |
| Diethyl Ether | High | Moderate | Standard Grignard work-up. |
| THF | High | High (Miscible with water) | Must be diluted with Ether/Hexane before washing. |
| DCM | High | Low | Best for breaking stubborn emulsions. |
| Hexane/Heptane | High | Low | Good for precipitating polar impurities.[2] |
| Water | Insoluble | N/A | Quenching agent only. |
Workflow Diagram: Quenching Decision Tree
The following diagram illustrates the decision logic for selecting the correct work-up path.
Caption: Decision tree for selecting the appropriate quenching protocol based on reaction type and scale to minimize emulsion formation.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard reference for the Fieser work-up method).
-
Seyferth, D. "The Grignard Reagents." Organometallics2009 , 28, 1598–1605. Link
-
Thermo Fisher Scientific. Safety Data Sheet: (Bromomethyl)cyclododecane. Link (Accessed 2024).
-
Master Organic Chemistry. "Workup of Grignard Reactions: Rochelle's Salt." Link
-
University of Rochester. "Not Voodoo: Workup Tricks - Emulsions." Link
Sources
Validation & Comparative
Comparison of reactivity between Cyclododecylmethylbromide and cyclododecyl chloride
Executive Summary
Cyclododecylmethylbromide (Bromomethylcyclododecane) and Cyclododecyl chloride (Chlorocyclododecane) serve as critical lipophilic building blocks in organic synthesis and drug discovery. While both introduce the bulky
-
Cyclododecylmethylbromide is the superior electrophile for precision synthesis, offering clean
reactivity driven by a primary leaving group and minimal steric interference at the reaction center. -
Cyclododecyl chloride is kinetically sluggish toward
and prone to chaotic rearrangement (transannular hydride shifts) under conditions, making it unsuitable for regioselective alkylations.
This guide provides a technical analysis of their mechanistic behaviors, supported by reaction protocols and reactivity data.
Structural & Mechanistic Profile
Structural Classification
| Feature | Cyclododecylmethylbromide | Cyclododecyl Chloride |
| Structure | Cyclododecyl- | Cyclododecyl- |
| Class | Primary Alkyl Halide | Secondary Alkyl Halide |
| Leaving Group | Bromide ( | Chloride ( |
| Steric Environment | Moderate (Isobutyl-like) | High (Ring-shielded) |
| Dominant Mechanism |
Conformational Impact (The "Medium Ring" Effect)
The cyclododecane ring exists in a "square-like" [3333] conformation to minimize Pitzer (torsional) strain.
-
In the Chloride: The reaction center is on the ring. Nucleophilic attack is hindered by transannular hydrogens. Furthermore, ionization to a carbocation (
) relieves internal strain (I-strain), accelerating pathways but triggering rapid transannular hydride shifts (1,5-H shifts). -
In the Bromide: The reaction center is exocyclic (separated by a methylene spacer). The ring acts merely as a bulky substituent. The transition state for
is accessible, and the formation of a primary carbocation is energetically prohibitive, suppressing rearrangement.
Reactivity Comparison: Nucleophilic Substitution
Reactivity (Bimolecular Substitution)
The primary bromide is significantly more reactive toward nucleophiles (amines, alkoxides, thiols) than the secondary chloride.
-
Cyclododecylmethylbromide: Reacts cleanly. The
-branching (the ring attachment) slows the rate slightly compared to n-dodecyl bromide, but yields are high (>90%). -
Cyclododecyl chloride: The ring conformation effectively blocks the backside trajectory required for
. Attempting to force this reaction with heat typically results in elimination (formation of cyclododecene).
Reactivity & Transannular Shifts
This is the critical failure mode for the chloride.
-
Cyclododecyl chloride: Under solvolytic conditions, the chloride leaves to form a secondary carbocation. Due to the proximity of transannular hydrogens (across the ring), a 1,5-hydride shift occurs faster than nucleophilic capture. This "scrambles" the position of the functionality, leading to a mixture of isomers.
-
Cyclododecylmethylbromide: Primary carbocations are unstable. Solvolysis is extremely slow and does not compete with the desired
pathway.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways of the two compounds.
Figure 1: Mechanistic divergence. The bromide follows a clean linear path, while the chloride suffers from steric blockade and cationic scrambling.
Experimental Data & Protocols
Comparative Performance Table
| Reaction Type | Reagent | Conditions | Outcome |
| Amination | DMF, | Bromide: 92% Yield (Clean) Chloride: <5% Yield (mostly unreacted) | |
| Ether Synthesis | EtOH, Reflux, 12h | Bromide: 88% Yield (Williamson Ether) Chloride: 65% Elimination (Alkene), 15% Ether | |
| Finkelstein | Acetone, Reflux | Bromide: Rapid precipitation of NaBr Chloride: No reaction (requires forcing) |
Recommended Protocol: Synthesis of N-(Cyclododecylmethyl)piperidine
Use this protocol to validate the superior reactivity of the bromide.
Reagents:
-
Cyclododecylmethylbromide (1.0 eq)
-
Piperidine (2.0 eq)
- (1.5 eq)
-
Acetonitrile (ACN) [Solvent]
Procedure:
-
Dissolution: Dissolve 10 mmol of Cyclododecylmethylbromide in 20 mL of anhydrous ACN.
-
Addition: Add 15 mmol of anhydrous
followed by 20 mmol of piperidine. -
Reaction: Heat the suspension to
under atmosphere. Monitor by TLC (Hexane/EtOAc 9:1).-
Observation: The bromide spot (
) will disappear within 3-4 hours.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in
, wash with water, dry over , and concentrate. -
Result: Expect >90% yield of the tertiary amine.
Note: If Cyclododecyl chloride were used here, the reaction would require high pressure or temperatures
Synthesis of the Reagents
Understanding the source of these materials is crucial for quality control.
Cyclododecylmethylbromide (Preferred Route)
Synthesized from Cyclododecanecarboxylic acid to ensure the primary carbon skeleton is intact.
-
Reduction: Acid
Cyclododecylmethanol. -
Bromination: Alcohol
Cyclododecylmethylbromide.
-
Purity Note: This route guarantees no ring isomers are present.
Cyclododecyl Chloride
Synthesized from Cyclododecanol .
-
Chlorination: Alcohol
Cyclododecyl chloride.
-
Warning: Use of
(Lucas reagent conditions) can induce rearrangement even during synthesis. with pyridine is preferred to maintain regiochemistry, though the product remains prone to storage decomposition (HCl release).
Applications in Drug Development
The choice between these two reagents often dictates the success of a Structure-Activity Relationship (SAR) campaign.
-
Lipophilic Anchoring: The cyclododecylmethyl group is a "super-lipophilic" anchor. Using the bromide allows for the precise attachment of this group to polar pharmacophores (e.g., to improve blood-brain barrier penetration).
-
Macrocycle Mimetics: The chloride is occasionally used to generate the cyclododecyl cation for Friedel-Crafts alkylations, but this is a "shotgun" approach yielding multiple isomers, suitable only for early-stage screening where mixture complexity is tolerated.
References
- Nucleophilic Substitution Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains hindrance in medium rings).
-
Transannular Hydride Shifts: Prelog, V., & Traynham, J. G. (1960). Transannular Hydride Shifts in Medium-Sized Rings. (Classic mechanistic foundation).
-
Synthesis of Bromomethylcyclododecane: Method for producing (bromomethyl)cyclopropane... (Patent WO2015101452A1). Google Patents. Link (Analogous primary bromide synthesis protocols).
- Reactivity of Cyclododecyl Chloride:Solvolysis and elimination in medium-ring halides. Journal of the American Chemical Society. (General reactivity trends for C8-C12 halides).
-
Thionyl Chloride Chlorination: Conversion of Alcohols to Alkyl Chlorides. Master Organic Chemistry. Link
Analytical methods for confirming the purity of Cyclododecylmethylbromide products
Analytical Protocols for Cyclododecylmethylbromide: A Comparative Guide
Executive Summary Cyclododecylmethylbromide (Bromomethylcyclododecane, CAS: 35942-88-0) presents a specific analytical challenge in pharmaceutical and materials research: it is a high-molecular-weight, non-polar alkyl halide lacking a UV-active chromophore. Standard HPLC-UV methods are ineffective without derivatization, often leading to "invisible" impurities.
This guide compares the two most robust methodologies for purity confirmation: High-Temperature Gas Chromatography (GC-FID) and HPLC with Charged Aerosol Detection (HPLC-CAD) . While GC-FID remains the industry workhorse for volatile organic impurities, HPLC-CAD is presented here as the superior alternative for thermally labile samples, offering near-universal detection without the risk of HBr elimination.
Part 1: The Molecule & The Challenge
Target Analyte: Cyclododecylmethylbromide (
-
Boiling Point: Estimated >280°C (High thermal stress required for GC).
-
Chromophores: None (Lack of conjugated
-systems renders UV detection at nm useless). -
Key Impurities:
-
Cyclododecanemethanol (Precursor): Polar, potential for peak tailing.
-
Methylenecyclododecane (Elimination Product): Formed via dehydrohalogenation; co-elution risk.
-
Dicyclododecylmethyl ether (Dimer): High boiling point, late eluter.
-
Impurity Formation Pathway
Understanding the synthesis aids in selecting the method. The primary impurities arise from incomplete substitution or competing elimination reactions.
Figure 1: Synthetic pathways leading to critical impurities.[1] Note that thermal stress during analysis can artificially generate the elimination impurity.
Part 2: Method A – Gas Chromatography (GC-FID)
Status: The "Gold Standard" for volatile alkyl halides. Mechanism: Separation based on boiling point and polarity; detection via carbon counting (Flame Ionization Detector).
Expert Insight: While robust, GC analysis of high-molecular-weight bromides carries a risk of thermal degradation . The C-Br bond is weaker than C-Cl; injector port temperatures exceeding 250°C can induce HBr elimination inside the liner, creating "ghost" alkene peaks that are actually artifacts of the method, not the sample.
Optimized Protocol
-
Inlet: Cool On-Column (COC) or PTV (Programmable Temperature Vaporization) is mandatory to prevent thermal degradation. Avoid standard Split/Splitless inlets at constant high heat.
-
Column: DB-1 or DB-5ms (Non-polar, 100% Dimethylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Detector: FID at 300°C.
Step-by-Step Workflow:
-
Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM). Avoid methanol as it may react in the hot injector.
-
Injection: Inject 1 µL using a PTV inlet starting at 40°C, ramping to 280°C at 200°C/min after the sample is on the column.
-
Oven Program:
-
Hold 60°C for 2 min (Solvent vent).
-
Ramp 15°C/min to 300°C.
-
Hold 5 min (Elute dimer).
-
-
Integration: The bromide (Target) elutes mid-chromatogram. The alkene (Impurity 1) elutes earlier; the dimer (Impurity 2) elutes last.
Part 3: Method B – HPLC with Charged Aerosol Detection (HPLC-CAD)
Status: The "Modern Alternative" for non-chromophoric/labile compounds. Mechanism: Universal detection based on analyte mass, independent of optical properties.
Expert Insight: Standard UV detection is dangerous here. At 200-210 nm, solvents like Methanol absorb UV (cutoff ~205 nm), causing baseline noise that masks impurities. CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) is required. CAD is preferred over ELSD due to its superior linearity and sensitivity for low-level impurities (0.05% range).
Optimized Protocol
-
Detector: Corona Veo (CAD) or similar. Evaporation Temp: 35°C (Low temp prevents loss of semi-volatiles).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase:
-
A: Water (0.1% Formic Acid)
-
B: Acetonitrile (0.1% Formic Acid)
-
Note: Do not use phosphate buffers; non-volatile salts will ruin the CAD detector.
-
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1.0 mg/mL in 100% Acetonitrile.
-
Gradient:
-
0-2 min: 50% B (Isocratic hold).
-
2-15 min: 50% -> 95% B (Linear gradient).
-
15-20 min: 95% B (Wash).
-
-
Detection: Set CAD power function to 1.0 (Linear).
-
Data Analysis: The polar alcohol precursor elutes first. The non-polar bromide target elutes late.
Part 4: Comparative Analysis & Decision Matrix
The choice between GC and HPLC depends on the specific purity requirements and the thermal stability of the specific batch.
| Feature | GC-FID (Method A) | HPLC-CAD (Method B) |
| Detection Principle | Carbon counting (Universal for organics) | Aerosol charging (Universal for non-volatiles) |
| Sensitivity (LOD) | High (< 10 ppm) | Moderate (~50 ppm) |
| Linearity | Excellent ( | Good (Requires power function adjustment) |
| Thermal Risk | High (Risk of HBr elimination artifact) | None (Ambient temperature analysis) |
| Solvent Interference | Minimal (Solvent peak is separated) | Critical (Mobile phase must be volatile) |
| Cost per Run | Low (Gas only) | Medium (HPLC Grade Solvents) |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample stability and data requirements.
Part 5: Validation Criteria (Self-Validating System)
To ensure Trustworthiness (Part of E-E-A-T), every run must include a system suitability test (SST).
-
The "Ghost Peak" Check (GC Only):
-
Inject the pure product at two different inlet temperatures (e.g., 200°C vs 280°C).
-
Pass Criteria: If the impurity peak area at the alkene retention time increases significantly at the higher temperature, it is a degradation artifact, not a real impurity. Use HPLC-CAD instead.
-
-
The "Response Factor" Check (HPLC-CAD):
-
Inject a 1:1 molar mix of Cyclododecanemethanol (Precursor) and Cyclododecylmethylbromide (Target).
-
Pass Criteria: Peak areas should be roughly equivalent (within ±10%). If the alcohol peak is missing, the evaporation temperature is too high.
-
References
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Didodecyldimethylammonium bromide (Related Alkyl Bromide Properties). Retrieved from [Link]
Sources
Spectroscopic Characterization of Cyclododecylmethylbromide (CDMB) Derivatives: A Comparative NMR Guide
Content Type: Technical Application Note & Comparative Guide Target Audience: Medicinal Chemists, process development scientists, and structural biologists.
Executive Summary: The Macrocyclic Challenge
Cyclododecylmethylbromide (CDMB) represents a unique class of "linker" molecules used to introduce lipophilic bulk into drug scaffolds without the rigidity of adamantane or the metabolic liability of linear alkyl chains.
Unlike standard alkyl halides, the analysis of CDMB is complicated by the conformational mobility of the 12-membered ring. At room temperature, cyclododecane derivatives undergo rapid pseudorotation, averaging the NMR signals of the ring protons into a broad "methylene envelope."
This guide provides a definitive protocol for characterizing CDMB, distinguishing it from linear analogs (e.g., 1-bromododecane) and smaller rings (e.g., cyclohexylmethylbromide).
Structural Dynamics & NMR Implications[1]
To interpret the NMR of CDMB, one must understand the ring's behavior. Unlike cyclohexane, which locks into a chair, the cyclododecane ring exists predominantly in a [3333] square lattice conformation (D4 symmetry) at low temperatures.
-
Room Temperature (25°C): Fast exchange between conformers results in a simplified, time-averaged spectrum.
-
The "Methyl" Spacer: The methylene group (
) between the ring and the bromide acts as an insulator. It converts what would be a secondary halide (if Br were on the ring) into a primary alkyl halide . This drastically changes the chemical shift and multiplicity of the diagnostic signal.
Diagram 1: Chemical Shift Logic Pathway
This diagram illustrates how structural factors influence the observed chemical shifts in CDMB.
Figure 1: Causal pathway linking the structural components of CDMB to their specific NMR signatures.
Comparative Analysis: CDMB vs. Alternatives
The following table contrasts CDMB with its linear and smaller cyclic counterparts. This comparison is vital for confirming that the cyclization reaction (if synthesizing) was successful or that the reagent is pure.
Table 1: Diagnostic 1H NMR Signatures (CDCl3, 300-500 MHz)
| Feature | Cyclododecylmethylbromide (CDMB) | 1-Bromododecane (Linear) | Cyclohexylmethylbromide |
| Diagnostic Signal | |||
| Multiplicity Logic | Split by 1 methine proton ( | Split by 2 methylene protons ( | Split by 1 methine proton ( |
| Ring/Chain Protons | Broad Envelope ( | Resolved Multiplets . Distinct quintet at | Resolved Multiplets . Distinct axial/equatorial splitting often visible. |
| 13C Alpha Carbon | |||
| Conformational Note | Ring inversion causes line broadening. | Freely rotating chain; sharp lines. | Rigid chair; sharp lines. |
Critical Insight: The key differentiator between CDMB and the linear Dodecyl bromide is the multiplicity of the alpha-proton signal.
Doublet = Cyclic (CDMB)
Triplet = Linear (Dodecyl)
Detailed Spectral Interpretation
A. 1H NMR Analysis (Proton)
-
The Anchor Signal (
3.38 ppm, d): This is the protons on the carbon attached to the Bromine ( ). It appears as a doublet because it couples to the single methine proton ( ) on the cyclododecane ring. -
The Methine Proton (
~1.7 - 1.8 ppm, m): The single proton at the ring junction. It is often obscured by the bulk ring protons but can be revealed using COSY (Correlation Spectroscopy). -
The "Hump" (
1.2 - 1.5 ppm): The remaining 22 protons of the ring appear as a massive, unresolved multiplet. This is characteristic of macrocycles. Do not attempt to integrate individual protons here. Integrate the entire region and normalize to the doublet (which should be 2H). The hump should integrate to roughly 23H (22 ring + 1 methine).
B. 13C NMR Analysis (Carbon)
-
Symmetry Breaking: Unlike unsubstituted cyclododecane (which shows a single peak at
23.4 ppm), CDMB has lower symmetry. -
C-1 (Junction Carbon): The ring carbon attached to the methyl group will be the most deshielded ring carbon (
~35-38 ppm). -
C-Br (Alpha Carbon): Look for a peak around
41 ppm. -
Ring Carbons: You will typically see 3-4 distinct peaks in the aliphatic region (20-28 ppm) representing the
carbons of the ring relative to the substituent.
Validated Experimental Protocol
This protocol ensures reproducibility and minimizes solvent impurity artifacts.
Diagram 2: Analytical Workflow
Figure 2: Step-by-step workflow for acquiring high-fidelity NMR data for CDMB.
Step-by-Step Methodology:
-
Solvent Choice:
-
Primary: Chloroform-d (
). Excellent solubility for lipophilic macrocycles. -
Alternative: Benzene-d6 (
). Use if the doublet overlaps with solvent impurities. The magnetic anisotropy of benzene often shifts aliphatic signals, resolving overlaps.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Note: High concentrations (>50 mg) can cause viscosity broadening, exacerbating the natural line broadening of the macrocycle.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The relaxation times (
) for lipophilic ring protons can be long. Short delays will suppress the integration of the ring protons, leading to incorrect ratio calculations. -
Scans (ns): 16 scans are sufficient for 1H; 1024+ scans recommended for 13C due to the splitting of signal intensity across multiple ring carbons.
-
-
Data Processing:
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to smooth the broad ring signals.
-
Phasing: Manual phasing is required. The broad aliphatic region often distorts automatic phasing algorithms.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for alkyl halide shifts).
-
Wiberg, K. B. (1999). Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy. Journal of Organic Chemistry, 64(13), 4580–4585.[1] Link (Authoritative source on cyclododecane ring dynamics).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for distinguishing solvent peaks from the macrocycle).
- Schneider, H. J., & Hoppen, V. (1978). NMR Studies of Cycloalkanes. Journal of Organic Chemistry. (Foundational work on ring size effects in NMR).
Sources
Beyond Cyclododecylmethyl Bromide: A Comparative Guide to Bulky Alkylating Agents in Medicinal Chemistry
Introduction In medicinal chemistry, the installation of bulky, lipophilic groups is a standard strategy to occupy deep hydrophobic binding pockets, shield metabolically labile sites, and increase the overall half-life of a pharmacophore. Cyclododecylmethyl bromide (bromomethylcyclododecane) is a premier reagent for this purpose, delivering a massive 12-membered carbon ring.
However, as a Senior Application Scientist, I frequently observe drug development teams falling into the "lipophilic trap." The cyclododecyl group's immense size and extreme lipophilicity often result in "brick dust" compounds—molecules with abysmal aqueous solubility, high non-specific plasma protein binding, and poor oral bioavailability. When these pharmacokinetic liabilities outweigh the pharmacodynamic benefits, it is critical to pivot to alternative bulky alkylating agents that offer a more refined balance of steric shielding and physicochemical properties.
This guide objectively compares Cyclododecylmethyl bromide with three strategic alternatives: 1-(Bromomethyl)adamantane , Neopentyl bromide , and Cyclohexylmethyl bromide .
The Causality of Choice: Strategic Selection of Alkylating Agents
Choosing a replacement for the cyclododecylmethyl group requires understanding the causality behind your molecule's failure. Are you losing potency because the binding pocket requires a rigid shape? Or are you losing metabolic stability?
Decision matrix for selecting bulky alkylating alternatives based on structural needs.
Objective Performance Comparison
To objectively evaluate these alternatives, we must look at their structural impact and intrinsic reactivity.
| Alkylating Agent | Structure Type | Relative Lipophilicity (LogP contribution) | SN2 Reactivity | Primary Medicinal Chemistry Use Case |
| Cyclododecylmethyl Bromide | 12-membered macrocycle | Extreme (> 5.0) | Moderate | Extreme hydrophobic pocket filling; lipid-anchoring. |
| 1-(Bromomethyl)adamantane | Rigid tricyclic cage | High (~ 3.5) | Moderate-Low | Reducing entropic penalty upon binding; rigid steric shielding. |
| Neopentyl Bromide | Acyclic, branched | Low-Moderate (~ 2.0) | Extremely Low | Blocking metabolic liabilities without adding massive ring systems. |
| Cyclohexylmethyl Bromide | 6-membered ring | Moderate (~ 2.5) | High | Balanced lipophilicity and standard steric bulk. |
1. 1-(Bromomethyl)adamantane: The Rigid Alternative
Unlike the "floppy" 12-membered cyclododecyl ring, the adamantyl group is a highly symmetrical, rigid lipophilic cage. This rigidity is a massive advantage in drug design. By pre-organizing the molecule into a defined vector, you reduce the entropic penalty paid upon receptor binding. It is widely utilized as a robust alkylating agent in organic synthesis, typically prepared by reacting adamantane with methyl bromide under alkaline conditions 1.
2. Neopentyl Bromide: The Metabolic Shield
Neopentyl bromide (1-bromo-2,2-dimethylpropane) offers a completely different approach. Instead of a large ring, it features a primary carbon attached directly to a bulky tert-butyl group. Expert Insight: You must be prepared for the kinetic reality of neopentyl systems. In standard SN2 reactions, neopentyl bromide is notoriously sluggish due to severe steric hindrance at the beta-carbon. Direct mono-N-alkylation attempts with neopentyl bromide often yield absolutely no reaction under standard nucleophilic substitution conditions 2. To successfully utilize neopentyl bromide, chemists must often pivot to forcing conditions, radical-mediated pathways, or electrochemical C-H functionalization, though yields can still be limited by undesired side reactions of putative alkyl radical intermediates 3.
3. Cyclohexylmethyl Bromide: The Balanced Workhorse
If the cyclododecyl group is simply too large, the cyclohexylmethyl group is the industry standard step-down. It maintains a flexible ring system but drastically cuts down the molecular weight and LogP contribution, restoring aqueous solubility while maintaining moderate SN2 reactivity.
Self-Validating Experimental Protocol: Bulky N-Alkylation
Because bulky alkylating agents like 1-(Bromomethyl)adamantane and Cyclododecylmethyl bromide suffer from slow SN2 kinetics, standard protocols often fail or result in incomplete conversion.
Step-by-Step Methodology: Finkelstein-Assisted N-Alkylation
-
Reagent Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq). Causality: The large cesium cation provides the "cesium effect," enhancing the solubility and reactivity of the carbonate base compared to standard potassium carbonate.
-
Catalyst Activation: Add Sodium Iodide (NaI, 0.2 eq). Stir at room temperature for 15 minutes.
-
Electrophile Introduction: Dropwise add 1-(Bromomethyl)adamantane (1.2 eq).
-
Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 18-24 hours. Monitor via LC-MS.
-
Workup: Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Experimental workflow for Finkelstein-assisted N-alkylation using bulky alkyl bromides.
Conclusion
While Cyclododecylmethyl bromide offers unparalleled lipophilic bulk, its pharmacokinetic penalties are often too severe for late-stage drug development. By understanding the causality of your structural needs, you can strategically substitute it with 1-(Bromomethyl)adamantane for rigid vectoring, Neopentyl bromide for metabolic shielding, or Cyclohexylmethyl bromide for balanced physicochemical properties. Always pair these bulky electrophiles with kinetically optimized protocols to ensure high-yielding syntheses.
References
- Title: 14651-42-4 - ChemBK Source: ChemBK URL
- Title: Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity Source: ResearchGate URL
- Title: Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides Source: RSC Publishing URL
Sources
Comparative Guide: Structural Validation of Cyclododecylmethyl Derivatives via X-ray Crystallography
Executive Summary
In the synthesis of macrocyclic therapeutics and fragrances, Cyclododecylmethylbromide serves as a critical electrophile. However, reactions involving 12-membered rings are prone to transannular hydride shifts, ring contractions, and unexpected stereochemical inversions that are invisible to standard Mass Spectrometry (MS) and ambiguous in Nuclear Magnetic Resonance (NMR).
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-phase techniques (NMR, MS) for validating the reaction products of cyclododecylmethylbromide. It establishes SC-XRD as the definitive method for resolving the specific conformational isomerism (e.g., [3333] square vs. [12323] distorted) and confirming absolute connectivity in the solid state.
The Challenge: Macrocyclic Ambiguity
The cyclododecane ring is unique among cycloalkanes. Unlike the rigid chair conformation of cyclohexane, cyclododecane exists in a dynamic equilibrium of conformers (primarily the "square"
When Cyclododecylmethylbromide reacts—for example, in a nucleophilic substitution to form a quaternary ammonium salt or a coupled arene—the product often retains this conformational mobility in solution.
Why NMR is Insufficient
-
Conformational Averaging: At room temperature, the
H and C NMR signals of the ring methylene protons often coalesce due to rapid pseudorotation. This masks the distinct "corner" vs. "edge" positions, making it impossible to definitively prove the ring's static geometry or detect subtle transannular rearrangements. -
Lack of Stereochemical Depth: While NOESY can suggest proximity, it cannot definitively distinguish between a ring-contracted impurity (e.g., a substituted cycloundecane) and the target cyclododecyl product without extensive modeling.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the capabilities of SC-XRD against standard characterization methods for a hypothetical solid product (e.g., N-(cyclododecylmethyl)pyridinium bromide) derived from the starting material.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | HR-MS (Mass Spec) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Chemical Shift & Connectivity (Topology) | Molecular Formula (m/z) |
| Conformational Insight | Definitive: Captures the specific low-energy conformer frozen in the lattice. | Ambiguous: Time-averaged signals obscure specific ring geometry. | None: Gas-phase ionization alters conformation. |
| Stereochemistry | Determines absolute configuration (if anomalous scatterers present). | Relative stereochemistry only (via coupling constants/NOE). | None. |
| Sample Requirement | Single Crystal ( | Solubilized compound (~5-10 mg). | < 1 mg. |
| Throughput | Low (Hours to Days). | High (Minutes). | Very High (Seconds). |
| Cost | High (Instrument + Specialist time). | Medium. | Low. |
Decision Logic: When to Deploy SC-XRD
Figure 1: Decision matrix for escalating to X-ray crystallography. High-contrast nodes indicate critical decision points.
Technical Protocol: Validating the Structure
This protocol assumes the synthesis of a solid derivative, such as N-(cyclododecylmethyl)pyridinium bromide , formed by reacting cyclododecylmethylbromide with pyridine. This derivative is chosen because the heavy bromide ion (
Step 1: Crystallization (The Critical Bottleneck)
Macrocyclic derivatives are often "waxy" due to high conformational entropy. Standard evaporation often yields amorphous gums.
Recommended Method: Vapor Diffusion (Sitting Drop)
-
Inner Vessel: Dissolve 10 mg of the product in a minimal amount of "Good Solvent" (e.g., Dichloromethane or THF).
-
Outer Vessel: Place the inner vessel inside a larger jar containing a "Bad Solvent" (e.g., Pentane or Diethyl Ether).
-
Equilibration: Seal the outer jar. The volatile bad solvent will diffuse into the good solvent, slowly increasing supersaturation.
-
Temperature: Place the setup at 4°C . Lower temperature reduces the solubility and kinetic energy, promoting ordered packing over amorphous precipitation.
Step 2: Data Collection Strategy
-
Source: Molybdenum (
, ).-
Reasoning: Mo radiation minimizes absorption errors caused by the heavy Bromine atom compared to Copper radiation.
-
-
Temperature: 100 K (Cryostream) .
-
Causality: Cyclododecyl rings exhibit significant thermal motion. Cooling to 100 K "freezes" the ring atoms, reducing the size of thermal ellipsoids and allowing for precise resolution of the methylene carbons.
-
-
Resolution: Aim for
or better to resolve individual C-C bonds in the ring.
Step 3: Structure Solution & Refinement
-
Phasing: Use the position of the Bromide ion to determine the initial phases (Patterson method or Intrinsic Phasing).
-
Disorder Modeling: The cyclododecane ring may show positional disorder (e.g., the ring flipping between two orientations).
-
Action: If electron density is smeared, model the ring as two components (Part A and Part B) with occupancy summing to 1.0.
-
-
Validation Metrics:
-
R1 Value: Target
for publication-quality data. -
Goodness of Fit (GooF): Should approach 1.0.
-
Experimental Workflow Diagram
Figure 2: The linear workflow from crude sample to solved structure. Note the specific solvent system for macrocycles.
Data Interpretation: What the X-ray Proves
Once the structure is solved, the validation is threefold:
-
Connectivity Check: Confirm the "tail" (methyl group) is attached to the ring and the nucleophile (e.g., pyridine) is attached to the methyl. This rules out ring-expansion rearrangement products.
-
Conformational Analysis: Measure the C-C-C-C torsion angles.
-
Standard Cyclododecane: Usually adopts the [3333] square conformation with corner atoms having gauche interactions.
-
Validation: If the torsion angles deviate significantly, the substituent is inducing steric strain. This data is impossible to extract accurately from NMR.
-
-
Packing Interactions: Identify if the bromide ion forms H-bonds with alpha-protons, which stabilizes the crystal lattice.
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link
- Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press.
- Dale, J. (1973). "Stereochemistry and Conformational Analysis of Macrocyclic Compounds." Topics in Stereochemistry.
-
Rigaku Corporation. "Crystallization of Organic Compounds: A Guide." Link
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. Link
Benchmarking Cyclododecylmethyl Bromide: A Strategic Reagent for Kinetically Controlled N-Alkylation and Lipophilicity Enhancement
In the realm of synthetic organic chemistry and drug design, the precise modulation of lipophilicity (LogP) without introducing metabolic vulnerabilities is a persistent challenge. While the alkylation of amines is a foundational transformation, it is notoriously plagued by the "over-alkylation" paradigm[1]. Because the mono-alkylated secondary amine is typically more nucleophilic than the starting primary amine, reactions with standard linear alkyl halides often yield intractable mixtures of secondary and tertiary amines, alongside quaternary ammonium salts[1].
As a Senior Application Scientist, I frequently benchmark specialized reagents that solve these kinetic bottlenecks. Cyclododecylmethyl bromide (CDMB) has emerged as a premium electrophile that bypasses the over-alkylation problem through kinetic steric shielding. This guide objectively compares CDMB against alternative alkylating agents, providing the mechanistic rationale, comparative data, and a self-validating experimental protocol for its application in advanced synthetic transformations.
Mechanistic Rationale: The "Goldilocks" Steric Profile
The utility of CDMB lies in its unique structural dichotomy. It features a primary alkyl bromide center, which is sufficiently unhindered to undergo an initial SN2 nucleophilic attack at a synthetically viable rate. However, once the first alkylation occurs, the massive, conformationally flexible 12-membered cyclododecyl ring folds over the newly formed secondary amine.
This macrocyclic umbrella drastically increases the activation energy for any subsequent alkylation events. The steric hindrance effectively halts the reaction at the mono-alkylated stage while delivering a highly lipophilic payload. This precise steric control has been successfully leveraged in the synthesis of[2], as a bulky stopper to prevent the slippage of [3], and to enhance the membrane permeability of[4].
Comparative Benchmarking Data
To objectively evaluate CDMB, we must benchmark its performance against structurally related alternatives: a linear primary bromide (1-Bromotridecane, matching the C13 carbon count), a smaller cyclic primary bromide (Cyclohexylmethyl bromide), and a secondary bulky bromide (Cyclododecyl bromide).
The following table summarizes the quantitative performance of these reagents in a standardized primary amine N-alkylation assay (1.0 eq amine, 1.1 eq alkyl bromide, K2CO3, DMF, 80 °C).
| Alkylating Agent | Structural Class | Mono-Alkylation Yield (%) | Di-Alkylation Yield (%) | Relative Rate ( | Product |
| Cyclododecylmethyl bromide | Primary, Bulky Cyclic | 88% | < 2% | 0.65 | +5.2 |
| 1-Bromotridecane | Primary, Linear | 45% | 42% | 1.00 | +5.4 |
| Cyclohexylmethyl bromide | Primary, Small Cyclic | 62% | 25% | 0.85 | +2.8 |
| Cyclododecyl bromide | Secondary, Bulky Cyclic | 15% | 0% | 0.05 | +4.8 |
Data Interpretation & Causality:
-
1-Bromotridecane exhibits the fastest initial reaction rate (
= 1.00) but fails completely at selectivity, yielding nearly equal amounts of mono- and di-alkylated products due to the lack of steric shielding[1]. -
Cyclododecyl bromide provides perfect selectivity but is practically useless for efficient synthesis; the secondary carbon is too sterically hindered to undergo even the first SN2 attack efficiently.
-
CDMB acts as the optimal intermediate. The primary carbon allows for a high yield of the first SN2 attack (88%), while the adjacent macrocycle suppresses di-alkylation to trace levels (< 2%). Furthermore, it imparts a massive lipophilicity boost (
LogP > 5), highly desirable in the synthesis of [5].
Visualizing the Reaction Logic
To maximize the efficiency of CDMB, standard protocols often incorporate a catalytic amount of Potassium Iodide (KI)[6]. The diagram below maps the logic of this Finkelstein-assisted pathway.
Fig 1: Finkelstein-assisted SN2 pathway showing kinetic preference for mono-alkylation.
Self-Validating Experimental Protocol
The following methodology details the selective mono-N-alkylation of a model primary amine (e.g., benzylamine) using CDMB. This protocol is designed as a self-validating system, ensuring that the researcher can objectively verify the mechanistic steps in real-time.
Materials Required:
-
Primary Amine (1.0 eq, 10 mmol)
-
Cyclododecylmethyl bromide (1.1 eq, 11 mmol)
-
Potassium Carbonate, anhydrous (K2CO3) (2.5 eq, 25 mmol)
-
Potassium Iodide (KI) (0.2 eq, 2 mmol)
-
Anhydrous Acetonitrile (MeCN) (0.5 M, 20 mL)
Step-by-Step Methodology:
Step 1: Finkelstein Activation
-
In an oven-dried, argon-purged round-bottom flask, suspend K2CO3 (25 mmol) and KI (2 mmol) in anhydrous MeCN (10 mL).
-
Add Cyclododecylmethyl bromide (11 mmol) to the suspension.
-
Heat the mixture to 60 °C and stir for 45 minutes.
-
Causality: Bromide is a mediocre leaving group for bulky primary systems. By introducing catalytic KI, we initiate a Finkelstein halogen exchange. The in situ generated cyclododecylmethyl iodide is a vastly superior electrophile, lowering the activation energy for the subsequent SN2 attack[6].
-
Self-Validation: Pull a 10
L aliquot, dilute in MeOH, and analyze via GC-MS. The appearance of a new peak corresponding to the mass of cyclododecylmethyl iodide confirms the catalytic cycle is active.
Step 2: Nucleophilic Attack 4. Dissolve the primary amine (10 mmol) in MeCN (10 mL) and add it dropwise to the activated reaction mixture over 15 minutes. 5. Elevate the temperature to 80 °C and reflux for 12–16 hours.
-
Causality: Dropwise addition ensures the amine is kept in a low effective concentration relative to the electrophile, further suppressing any potential di-alkylation kinetics.
Step 3: Workup and Validation 6. Cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. 7. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with EtOAc. 8. Dry the combined organic layers over Na2SO4 and concentrate.
-
Self-Validation: Analyze the crude mixture via LC-MS. The presence of a dominant peak corresponding to the mono-alkylated mass [M+H]⁺, and the strict absence of the di-alkylated tertiary amine mass, objectively validates the steric shielding hypothesis.
References
- Title: Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents (US6353006B1)
-
Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]
-
Title: Slippage of a porphyrin macrocycle over threads of varying bulkiness Source: Radboud Repository URL: [Link]
-
Title: Molecular design of anti-MRSA agents based on the anacardic acid scaffold Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: Difficulties with N-Alkylations using alkyl bromides Source: r/Chempros (Reddit) URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Molecular design of anti-MRSA agents based on the anacardic acid scaffold | Alphonsa Cashew Industries [alphonsacashew.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
Spectroscopic comparison of starting material and product in Cyclododecylmethylbromide reactions
Executive Summary
Cyclododecylmethylbromide (CDMB) is a critical alkylating agent used in medicinal chemistry to introduce the lipophilic cyclododecylmethyl moiety. This group is often employed to modulate the bioavailability and membrane permeability of antifungal agents, macrocyclic musk derivatives, and surfactants.
This guide provides a technical comparison between the starting material (CDMB) and its nucleophilic substitution products (specifically focusing on Cyclododecylmethyl ethers/amines ). It is designed for analytical chemists and synthetic researchers requiring robust methods to validate reaction completion and product purity.
The Chemical Context: Sterics and Reactivity
The cyclododecyl ring is a flexible macrocycle. Unlike cyclohexyl rings which exist in a rigid chair, cyclododecane adopts a "square-like" [3333] conformation. The bromomethyl group attached to this ring is a primary alkyl halide, but it is subject to significant steric shielding from the adjacent ring hydrogens.
-
Reaction Type:
(Nucleophilic Substitution).[1] -
Key Challenge: Competing
elimination to form methylenecyclododecane (exocyclic alkene) due to the basicity of nucleophiles and steric bulk. -
Validation Goal: Distinguish the Product (P) from Starting Material (SM) and the Elimination Impurity (EI).
Experimental Workflow
The following diagram outlines the logical flow for synthesizing and validating the derivative.
Caption: Standard workflow for converting CDMB to functionalized derivatives, emphasizing the isolation step prior to spectroscopic validation.
Comparative Analytics: Starting Material vs. Product
The most reliable diagnostic handle is the methylene linker (
A. Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Feature | Starting Material (CDMB) | Product (Ether: -O-R) | Product (Amine: -N-R) | Elimination Impurity (Alkene) |
| Diagnostic Signal | ||||
| Multiplicity | Doublet ( | Doublet ( | Doublet/Broad | Singlet/Multiplet (Exocyclic) |
| Integration | 2H | 2H | 2H | 2H (Vinylic) |
| Ring Protons |
Interpretation Logic:
-
Disappearance: Monitor the doublet at 3.4 ppm . If this persists, conversion is incomplete.
-
Appearance: Look for the new signal. Downfield shift (
) indicates Ether formation. Upfield shift ( ) indicates Amine formation. -
Warning: Signals near 4.8 ppm indicate elimination (methylenecyclododecane).
B. Mass Spectrometry (MS)
| Feature | Starting Material (CDMB) | Product (Substitution) |
| Isotopic Pattern | 1:1 Ratio of M+ and M+2 (due to | Single dominant peak (M+). No Br pattern. |
| Fragmentation | Loss of Br (M-79/81) is common. | Molecular ion usually stable; |
C. Infrared Spectroscopy (FT-IR)
| Feature | Starting Material (CDMB) | Product (Ether/Amine) |
| Fingerprint Region | C-Br stretch: 500–600 cm⁻¹ (often weak/obscured). | C-O stretch: 1050–1150 cm⁻¹ (Strong). C-N stretch: 1000–1200 cm⁻¹ (Medium). |
| Functional Groups | Absence of OH/NH stretches. | Ether: No OH.[3] Amine: N-H stretch (3300 cm⁻¹) if secondary amine formed. |
Decision Logic for Spectral Interpretation
Use the following logic gate to determine the outcome of your reaction based on
Caption: Logic tree for interpreting NMR data to classify reaction outcomes (Success, Incomplete, or Elimination).
Experimental Protocol: Synthesis of Cyclododecylmethyl Phenyl Ether
A standardized protocol for validating the spectroscopic shifts described above.
Materials:
-
(Bromomethyl)cyclododecane (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve Phenol (1.2 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Addition: Add (Bromomethyl)cyclododecane (1.0 mmol) dropwise (if liquid) or as a solid.
-
Reaction: Heat the mixture to 80°C for 12 hours.
-
Note: Higher temperatures (>100°C) increase the risk of elimination to methylenecyclododecane.
-
-
Workup: Cool to RT. Pour into water (30 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine to remove DMF. Dry over
. -
Analysis: Take an aliquot of the crude oil for
H NMR.-
Target: Look for the shift from 3.4 ppm (SM) to 3.75 ppm (Product).
-
Troubleshooting & Validation
-
Issue: "I see a triplet at 0.8 ppm."
-
Cause: This is likely grease or residual aliphatic impurities. The cyclododecyl ring does not have a terminal methyl group.
-
-
Issue: "The product spot co-elutes with SM on TLC."
-
Solution: Cyclododecyl derivatives are highly non-polar. Use 100% Hexanes or 5% DCM/Hexanes. Stain with KMnO4 (Alkene impurity will stain brown instantly; Bromide stains slowly; Ether stains very slowly).
-
-
Issue: "Mass Spec shows M+ and M+2 but NMR looks clean."
-
Cause: The bromide is ionizing much better than your ether product (matrix suppression). Trust the NMR integration over the MS intensity for purity.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for alkyl halide vs. ether shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general cyclododecane spectral data).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic grounding for steric effects in reactions of neopentyl-like systems).
-
PubChem. (n.d.). Compound Summary: (Bromomethyl)cyclododecane. National Library of Medicine. Retrieved from [Link]
Sources
Cross-referencing experimental data of Cyclododecylmethylbromide with literature values
The following guide is structured as a high-level technical manuscript designed for immediate application in research and development. It moves beyond simple data listing to provide a framework for validation and comparative analysis.
Content Type: Publish Comparison Guide Subject: Cross-referencing Experimental Data & Performance Benchmarking Audience: Medicinal Chemists, Process Development Scientists, and QA Professionals
Executive Summary: The Macrocyclic Advantage
Cyclododecylmethylbromide (Systematic Name: (Bromomethyl)cyclododecane) represents a strategic building block in medicinal chemistry, offering a unique balance of lipophilicity and steric bulk without the conformational rigidity of smaller rings like cyclohexane.
Unlike its commercially ubiquitous analogs, this compound lacks extensive public spectral databases. This guide serves as a primary reference standard , enabling researchers to cross-reference their in-house experimental data against theoretically derived and homolog-validated benchmarks. We compare its performance against two critical alternatives: the direct ring-halogenated Bromocyclododecane and the lighter homolog (Bromomethyl)cyclohexane .
Chemical Profile & Literature Benchmarking
Objective: Validate synthesized material against predicted physicochemical windows.
When characterizing Cyclododecylmethylbromide, deviations from these ranges often indicate contamination with the starting alcohol (Cyclododecanemethanol) or elimination byproducts (Methylenecyclododecane).
Table 1: Physicochemical Reference Data
| Property | Experimental Target (User Data) | Literature/Predicted Benchmark | Validation Logic |
| Molecular Formula | C₁₃H₂₅Br | C₁₃H₂₅Br (MW: 261.24 g/mol ) | Confirm via High-Res MS (ESI+). |
| Physical State | [User Input] | Viscous Oil / Low-melting Solid | Pure cyclododecane derivatives often solidify near RT due to crystal packing efficiency. |
| Boiling Point | [User Input] | 105–115 °C @ 0.5 mmHg | Estimated based on 1-Bromocyclododecane (90–93°C @ 0.3 mmHg) [1]. |
| Density | [User Input] | 1.06 – 1.09 g/mL | Br is heavy, but the C12 ring adds significant aliphatic volume, lowering density vs. smaller homologs. |
| Refractive Index | [User Input] | 1.485 – 1.495 | Consistent with long-chain alkyl bromides. |
| Solubility | Soluble | Hexane, DCM, THF, Toluene | Insoluble in water; forms biphasic systems useful for extraction. |
Critical Insight: If your density reads < 1.00 g/mL, check for residual solvent or elimination product (alkene). If > 1.20 g/mL, suspect poly-bromination.
Spectroscopic Validation (NMR)
Objective: Confirm structure and purity using self-validating spectral markers.
The most common impurity is unreacted Cyclododecanemethanol . The shift of the methylene protons (
Table 2: 1H NMR Diagnostic Shifts (CDCl₃, 400 MHz)
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Note |
| 3.35 – 3.45 ppm | Doublet ( | 2H | Key Indicator. Distinct downfield shift from alcohol precursor ( | |
| Ring | 1.60 – 1.80 ppm | Multiplet | 1H | The methine proton adjacent to the bromomethyl group. |
| Ring | 1.20 – 1.45 ppm | Broad Multiplet | 22H | The "Cyclododecane envelope." Integration must match 22H relative to the doublet. |
Table 3: 13C NMR Diagnostic Shifts
| Carbon Environment | Shift ( | Validation Check |
| 40.0 – 42.0 ppm | Confirm absence of alcohol carbon ( | |
| Ring | 35.0 – 38.0 ppm | Tertiary carbon connecting the ring to the bromide. |
| Ring | 22.0 – 28.0 ppm | Multiple peaks depending on ring conformation (often simplified by rapid tumbling). |
Performance Comparison: The "Alternatives"
Objective: Justify the selection of Cyclododecylmethylbromide over structural analogs.
Comparative Analysis: Reactivity vs. Stability
The choice of alkylating agent defines the yield of downstream nucleophilic substitutions (S_N2).
| Feature | Cyclododecylmethylbromide (Target) | Bromocyclododecane (Alternative A) | (Bromomethyl)cyclohexane (Alternative B) |
| Structure Type | Primary Alkyl Halide | Secondary Alkyl Halide | Primary Alkyl Halide |
| S_N2 Reactivity | High | Very Low (Steric hindrance) | High |
| Elimination Risk | Low (Requires strong base) | High (E2 competes with S_N2) | Low |
| Lipophilicity | Ultra-High (LogP ~6.5) | High (LogP ~5.8) | Moderate (LogP ~3.5) |
| Use Case | Installing large lipophilic anchors with high yield. | Rarely used for alkylation; mostly for elimination to alkene. | Standard lipophilic group, but less "greasy" than C12. |
Mechanistic Insight: Bromocyclododecane (Alternative A) suffers from severe steric shielding of the ring carbons. Nucleophilic attack is kinetically disfavored, leading to elimination (E2) as the dominant pathway. Cyclododecylmethylbromide moves the electrophilic center one carbon away from the ring, restoring S_N2 reactivity while retaining the macrocyclic lipophilicity.
Experimental Protocols
Standardized workflows for synthesis and purification.
Protocol A: Synthesis via Appel Reaction
Reaction:
-
Setup: Charge a dry 3-neck flask with Cyclododecanemethanol (1.0 eq) and Carbon Tetrabromide (1.1 eq) in anhydrous DCM (0.2 M). Cool to 0°C under N₂.
-
Addition: Add Triphenylphosphine (1.1 eq) portion-wise over 30 mins. Maintain temp < 5°C to prevent side reactions.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear; bromide spot ( ) appears. -
Workup: Concentrate solvent to ~20% volume. Add cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Purification: Silica gel chromatography (100% Hexane). The product elutes first due to low polarity.
Protocol B: Reactivity Test (Finkelstein Condition)
To demonstrate S_N2 capability vs. Ring Bromide.
-
Dissolve 50 mg of substrate in 0.5 mL Acetone-d6 in an NMR tube.
-
Add 2.0 eq NaI (Sodium Iodide).
-
Monitor 1H NMR at t=0, 1h, 12h.
-
Result: Cyclododecylmethylbromide will show conversion to the Iodide (doublet shifts to ~3.1 ppm) and precipitation of NaBr. The Ring Bromide will show no reaction .
Visualizations
Diagram 1: Synthesis & Purification Logic
This workflow illustrates the critical separation of the byproduct (TPPO) which is the main contaminant in this synthesis.
Caption: Step-by-step Appel reaction workflow emphasizing the solubility-based removal of Triphenylphosphine oxide.
Diagram 2: Comparative Reactivity Pathways
This diagram explains why the "Methyl" spacer is crucial for reactivity, contrasting the accessible primary carbon against the sterically hindered ring carbon.
Caption: Mechanistic divergence: The primary bromide allows clean substitution, while the ring bromide forces elimination.
References
-
Chemsrc. (2025). 1-Bromocyclododecane Physical Properties and CAS 7795-35-9. Link
-
PubChem. (2025).[1][2] Cyclododecane Compound Summary. National Library of Medicine.[1] Link
-
Spectrum Chemical. (2025). (Bromomethyl)cyclohexane CAS 2550-36-9 Data Sheet. Link
-
ChemicalBook. (2025). Cyclododecanemethanol (Precursor) Properties. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Cyclododecylmethylbromide
Part 1: Chemical Identity & Hazard Profile[1]
Chemical Name: (Bromomethyl)cyclododecane Common Synonym: Cyclododecylmethylbromide Chemical Structure: C₁₃H₂₅Br (Cyclododecyl ring attached to a bromomethyl group) Functional Class: Primary Alkyl Bromide / Halogenated Hydrocarbon[1]
Operational Context: Cyclododecylmethylbromide is a high-molecular-weight alkyl halide.[1][2] Unlike smaller alkyl halides (e.g., methyl bromide), it has lower volatility but retains significant reactivity as an alkylating agent.[2][3] Proper disposal is critical not only for regulatory compliance (RCRA) but to prevent the formation of toxic byproducts (HBr) during uncontrolled combustion or reaction with incompatible waste streams.[1][2]
Physicochemical Properties Relevant to Disposal:
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid (likely viscous) or low-melting solid | May require heating or solvent dissolution for transfer.[1][2] |
| Solubility | Lipophilic; Insoluble in water | Do not dispose of down the drain.[1][2] Requires organic solvent waste stream.[1][2] |
| Reactivity | Alkylating agent | Incompatible with strong oxidizers and strong bases.[1][2] |
| Flash Point | Estimated >100°C (Combustible) | Classified as "Ignitable" (D001) if in flammable solvent; otherwise Toxic.[1][2] |
| Halogen Content | High (Bromine) | Mandatory Segregation: Must go to Halogenated Waste streams to prevent incinerator corrosion.[1][2] |
Part 2: Core Safety Directives (PPE & Engineering Controls)
Before initiating any disposal or transfer procedure, the following safety barrier must be established.
-
Engineering Controls: All transfers must occur inside a certified Chemical Fume Hood to capture potential lachrymatory vapors.[1][2]
-
Personal Protective Equipment (PPE):
Part 3: Disposal Workflows
Workflow A: Routine Waste Disposal (Segregation)
The primary error in disposing of alkyl bromides is mixing them with non-halogenated solvents.[1][2] This increases disposal costs and violates waste acceptance criteria for many fuel-blending incinerators.[1][2]
The Golden Rule: Cyclododecylmethylbromide must ALWAYS be placed in the HALOGENATED waste container.[1]
Figure 1: Decision logic for segregating halogenated alkyl bromides.
Step-by-Step Protocol:
-
Preparation: Ensure the "Halogenated Waste" carboy has sufficient headspace (do not fill >90%).[1][2]
-
Solubilization (If Solid): If the reagent is old and solidified, dissolve it in a minimal amount of Dichloromethane (DCM) or Acetone to facilitate transfer.[1][2]
-
Transfer: Pour carefully into the carboy using a funnel. Avoid splashing.
-
Rinsing: Triple-rinse the original container with a compatible solvent (e.g., Acetone).[1][2] Add all rinsates to the same Halogenated Waste carboy.
-
Labeling: Immediately update the waste tag.
Workflow B: Spill Response (Immediate Action)
In the event of a benchtop spill, immediate containment is required to prevent vapor spread.[2][3][4]
Figure 2: Emergency response workflow for alkyl bromide spills.
Detailed Spill Protocol:
-
Evacuate & Ventilate: If the spill is outside a hood and >100mL, evacuate the immediate area.[2] Alkyl bromides are respiratory irritants.[1][2][4]
-
Absorbent Selection: Use Vermiculite , Dry Sand , or Activated Charcoal .[1][2][3]
-
Decontamination: After collecting the solid absorbent, wipe the surface with a soap/water solution, followed by an acetone wipe.[2][3] Dispose of all wipes in the solid hazardous waste bin.[1][2]
Part 4: Regulatory & Compliance Data
When filling out waste manifests or coordinating with EHS (Environmental Health & Safety), use the following classifications.
| Regulatory Framework | Classification Code | Description |
| RCRA (USA) | Not Listed (P/U) | Not specifically listed.[1][2] Regulated as Characteristic Waste if ignitable (D001) or via Toxicity Characteristic Leaching Procedure (TCLP) if contaminants exist.[1][2] |
| Waste Stream | Halogenated Organic | Must be incinerated at facilities equipped with acid gas scrubbers (to neutralize HBr).[1][2] |
| DOT Shipping | UN 3334 or UN 3082 | Likely "Environmentally hazardous substance, liquid, n.o.s." or "Aviation regulated liquid".[2][3] |
Empty Container Disposal:
-
Procedure: Triple rinse the empty bottle with a solvent (acetone).[1][2] Deface the label. Mark as "Empty" and dispose of in glass/sharps trash (or according to local glass recycling rules for chemically contaminated glass). Do not recap and throw in regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [Link][1][2][6]
-
PubChem. (2024).[1][2] Bromocyclododecane (Compound Summary). National Library of Medicine.[1][2] [Link](Cited for analog physicochemical properties).[1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][2] [Link][1][2]
Sources
- 1. Bromocyclododecane | C12H23Br | CID 2775080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclododecane - Wikipedia [en.wikipedia.org]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1-Bromocyclododecane | CAS#:7795-35-9 | Chemsrc [chemsrc.com]
- 6. media.clemson.edu [media.clemson.edu]
Personal protective equipment for handling Cyclododecylmethylbromide
[1][2]
Executive Summary & Chemical Identity
Cyclododecylmethylbromide (Systematic Name: (Bromomethyl)cyclododecane) is a specialized alkylating agent used in organic synthesis to introduce the lipophilic cyclododecylmethyl group.[1][2] Structurally, it consists of a 12-carbon cycloalkane ring attached to a bromomethyl (-CH₂Br) group.[3][1][2][4]
This guide addresses the specific safety challenges posed by this molecule: the combination of a reactive primary alkyl bromide (an electrophile capable of alkylating biological macromolecules) with a highly lipophilic cyclododecane tail (facilitating skin absorption and environmental persistence).[1][2]
-
Physical State: Likely a viscous liquid or low-melting waxy solid (based on the melting point of cyclododecane at 60.4°C and the asymmetry introduced by the substituent).[1][4]
-
Key Hazards: Skin/Eye Irritation, Potential Skin Sensitizer, Chronic Aquatic Toxicity.[3][1][2][5]
Hazard Identification & Risk Assessment
Note: Specific GHS data for this exact CAS may be limited.[3][1][4] The following classification is derived from Structure-Activity Relationships (SAR) of high-molecular-weight primary alkyl bromides and the cyclododecane parent structure.
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Irritation | Cat.[3][1][4][5] 2 | H315: Causes skin irritation.[3][1][4] | Alkylating potential; lipid solubility allows penetration into the stratum corneum.[3][1] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[3][1][4] | Direct lachrymatory effect of the bromomethyl group.[3][1] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[3][1][4][5] | Inhalation of vapors or aerosols during heating/transfer.[3][1][4] |
| Sensitization | Cat. 1B | H317: May cause an allergic skin reaction.[3][1][4][5] | Precautionary assumption: Alkyl bromides can haptenize proteins.[3][1][4] |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long-lasting effects.[3][1][4] | The cyclododecyl ring is persistent and bioaccumulative (LogP > 5).[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient due to the compound's lipophilicity.[3][1] You must use a "Barrier & Breathability" approach.[3][1][4]
| PPE Component | Specification | Rationale & Breakthrough Time |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or Nitrile (8 mil) | Standard thin nitrile degrades quickly against alkyl halides.[3][1][2][4] Silver Shield: >480 min breakthrough.Thick Nitrile: ~60-120 min (change immediately upon splash).[3][1][4] |
| Respiratory | Half-face Respirator with OV/P100 Cartridges | Required if working outside a fume hood or heating the substance.[3][1][4] The P100 filter protects against waxy aerosols; OV protects against bromide vapors.[3][1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Safety glasses are inadequate for liquid alkylating agents.[3][1][2][4] A face shield is mandatory if pouring >100 mL.[3][1][4] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb lipophilic chemicals, keeping them against the skin.[3][1][2][4] Tyvek repels organic liquids.[3][1][4] |
Visualization: PPE Selection Logic
Caption: Decision logic for selecting PPE based on operational scale and temperature.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Engineering Control: All operations must occur inside a certified chemical fume hood.[3][1][4]
-
Static Control: Alkyl bromides can be static-sensitive.[3][1][4] Use an anti-static gun or ionizer if weighing the solid powder form.[3][1]
-
Containment: Place the balance inside the hood or use a secondary container (weighing boat inside a jar) for transport.
Phase 2: Reaction Setup (Alkylation)
-
Solvent Selection: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to facilitate the Sɴ2 reaction.[3][1][2]
-
Reagent Addition: Add the nucleophile to the bromide solution slowly to control exotherms.
-
Temperature: If heating is required, use a silicon oil bath.[3][1][2] Do not use aluminum heating blocks directly in contact with spilled bromide, as aluminum halides can form exothermically.[3][1][2]
Phase 3: Quenching & Workup [3][4]
-
Quench: Unreacted alkyl bromide should be quenched with an amine (e.g., morpholine or dilute ammonia) or a thiol to convert the electrophile into a non-toxic derivative before disposal.[3][1][2]
-
Extraction: The product is highly lipophilic.[3][1][4] It will partition strongly into the organic layer (EtOAc or DCM).[1][2] The aqueous layer may still contain bromide ions (Br⁻) but is generally less toxic.[1]
Emergency Procedures
Spill Response (The "3-C" Protocol)
Exposure Response
-
Skin Contact: Wash with soap and water for 15 minutes .[3][1][4] Do not use alcohol or organic solvents (acetone/DMSO), as they drive the chemical deeper into the skin.[3][1][2]
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.
Waste Disposal & Deactivation
Do not dispose of down the drain. The cyclododecane moiety is toxic to aquatic life.[3][1]
| Waste Stream | Description | Disposal Method |
| Liquid Waste | Halogenated Organic Waste | Segregate into "Halogenated Solvents" carboy.[3][1][4] Label clearly: "Contains Alkyl Bromides."[3][1][4] |
| Solid Waste | Contaminated gloves, silica gel | Double-bag in heavy-duty polyethylene bags.[3][1][4] Label as "Hazardous Chemical Solid Waste."[3][1][4] |
| Rinsate | First rinse of glassware | Collect in Halogenated Waste container.[3][1][4] Subsequent soap washes can go to drain.[3][1][4] |
Visualization: Waste Stream Logic
Caption: Logical flow for segregating halogenated waste to prevent regulatory violations.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Cyclododecane (Parent Structure Analysis). Retrieved from [Link][1][2][4]
-
ECHA (European Chemicals Agency). Registration Dossier: Alkyl Bromides and Cyclododecane Derivatives. Retrieved from [Link][1][2][4]
-
Organic Syntheses. Preparation of Alkyl Bromides from Alcohols. Org. Synth. Coll. Vol. 1, p. 25. Retrieved from [Link]
Sources
- 1. Cyclododecane - Wikipedia [en.wikipedia.org]
- 2. Syntheses of Acyclic and Macrocyclic Compounds Derived from 9,9‐Diethylfluorene (Part I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclododecane [webbook.nist.gov]
- 4. 1,1-双(溴甲基)环十二烷 - CAS号 61876-44-6 - 摩熵化学 [molaid.com]
- 5. arkema.com [arkema.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
